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Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to 4-(but-2-en-2-yl)phenyl acetate: ¹H and ¹³C NMR Analysis

Abstract This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(but-2-en-2-yl)phenyl acetate. Designed for researchers, chemists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(but-2-en-2-yl)phenyl acetate. Designed for researchers, chemists, and professionals in drug development, this document details the complete structural elucidation of the molecule through meticulous interpretation of its spectral features. It includes a foundational experimental protocol for data acquisition, a detailed assignment of all proton and carbon signals with justifications based on established chemical principles, and a summary of the key spectroscopic data. The guide serves as an authoritative reference for the characterization of this compound and as a practical example of NMR-based structural analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1] The ability to resolve individual atomic nuclei within a molecule's framework allows for the unambiguous determination of connectivity and stereochemistry, which is critical for synthesis validation, quality control, and regulatory compliance in the pharmaceutical and chemical industries.

This whitepaper focuses on the detailed NMR characterization of 4-(but-2-en-2-yl)phenyl acetate, a parasubstituted aromatic ester. We will deconstruct its ¹H and ¹³C NMR spectra, assigning each resonance based on chemical shift, multiplicity, integration, and coupling constants. The causality behind these spectral characteristics, rooted in electronic and steric effects, will be thoroughly explained to provide not just data, but a deeper understanding of the molecule's electronic architecture.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a systematic numbering scheme is applied to the molecular structure of 4-(but-2-en-2-yl)phenyl acetate as illustrated below. This convention will be used consistently throughout the analysis.

Caption: Molecular structure of 4-(but-2-en-2-yl)phenyl acetate with atom numbering.

Experimental Protocol: NMR Sample Preparation and Acquisition

The acquisition of high-quality, reproducible NMR data is fundamentally dependent on meticulous sample preparation.[1] The protocol outlined below is a self-validating system designed to minimize artifacts and ensure spectral accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H) (20-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (5 mm tube) dissolve->transfer insert 4. Insert into Spectrometer (e.g., 500 MHz) transfer->insert shim 5. Lock & Shim (Optimize B₀ field) insert->shim acquire 6. Acquire Spectra (¹H, ¹³C, DEPT) shim->acquire process 7. Process FID (Fourier Transform) acquire->process phase 8. Phase & Baseline Correction process->phase reference 9. Reference to TMS (δ = 0.00 ppm) phase->reference

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 4-(but-2-en-2-yl)phenyl acetate for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[2] Higher concentrations are required for the less sensitive ¹³C nucleus.[2]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a standard choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. Ensure the sample is fully dissolved; vortex if necessary.

  • Filtration and Transfer: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[3] The final sample height should be approximately 4-5 cm.[1][2]

  • Instrumentation and Referencing: The spectra are acquired on a standard NMR spectrometer (e.g., 500 MHz). All chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal (CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or tetramethylsilane (TMS) at δ 0.00 ppm.[4]

¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis involves evaluating the chemical shift, integration (relative number of protons), and signal multiplicity (splitting pattern).

Table 1: Summary of ¹H NMR Data

Atom #(s)Predicted δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H2, H4~ 7.35Doublet (d)~ 8.52HAromatic Protons (ortho to butenyl)
H5, H6~ 7.05Doublet (d)~ 8.52HAromatic Protons (ortho to acetate)
H12~ 5.70Quartet (q)~ 6.91HVinylic Proton
H10~ 2.29Singlet (s)-3HAcetate Methyl
H13~ 2.05Singlet (s)-3HVinylic Methyl (on C11)
H14~ 1.85Doublet (d)~ 6.93HVinylic Methyl (on C12)

Detailed Interpretation:

  • Aromatic Region (δ 7.00-7.40 ppm): The para-substituted phenyl ring gives rise to a characteristic AA'BB' system, which appears as two distinct doublets.

    • The doublet at ~7.35 ppm (H2, H4) is assigned to the protons ortho to the electron-donating butenyl group.

    • The doublet at ~7.05 ppm (H5, H6) corresponds to the protons ortho to the electron-withdrawing acetate group, which are more shielded due to resonance effects of the oxygen atom. Both doublets exhibit a typical ortho-coupling constant of approximately 8.5 Hz.

  • Vinylic Region (δ 5.70 ppm): A single proton (H12) on the double bond appears as a quartet at ~5.70 ppm . This multiplicity arises from coupling to the three protons of the neighboring methyl group (C14), with a coupling constant (J) of ~6.9 Hz.

  • Alkyl & Acetyl Region (δ 1.80-2.30 ppm):

    • The sharp singlet at ~2.29 ppm (H10) integrates to three protons and is characteristic of the methyl group of an acetate ester.

    • The singlet at ~2.05 ppm (H13) is assigned to the methyl group attached directly to the quaternary vinylic carbon (C11). It is a singlet because it has no adjacent protons to couple with.

    • The doublet at ~1.85 ppm (H14) integrates to three protons and is assigned to the terminal methyl group of the butenyl chain. It is split into a doublet by the adjacent vinylic proton (H12), showing the same coupling constant of ~6.9 Hz.

¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak, providing a carbon "fingerprint."

Table 2: Summary of ¹³C NMR Data

Atom #Predicted δ (ppm)Carbon TypeAssignment
C8~ 169.5CCarbonyl Carbon
C6~ 149.0CAromatic C-O
C3~ 144.5CAromatic C-C(alkene)
C11~ 137.2CQuaternary Vinylic Carbon
C2, C4~ 129.5CHAromatic CH
C12~ 124.8CHTertiary Vinylic Carbon
C1, C5~ 121.8CHAromatic CH
C10~ 21.1CH₃Acetate Methyl
C13~ 16.0CH₃Vinylic Methyl (on C11)
C14~ 13.5CH₃Vinylic Methyl (on C12)

Detailed Interpretation:

  • Carbonyl Carbon (δ ~169.5 ppm): The signal furthest downfield corresponds to the ester carbonyl carbon (C8), which is highly deshielded due to the electronegativity of the two attached oxygen atoms.

  • Aromatic & Vinylic Carbons (δ 120-150 ppm):

    • The two quaternary aromatic carbons are assigned based on their substituents. The carbon attached to the oxygen (C6) is found at ~149.0 ppm , while the carbon attached to the butenyl group (C3) appears at ~144.5 ppm .

    • The two vinylic carbons are distinguished by their substitution. The quaternary carbon (C11) is more deshielded at ~137.2 ppm compared to the protonated vinylic carbon (C12) at ~124.8 ppm .

    • The four aromatic CH carbons give rise to two signals due to molecular symmetry. The signal at ~129.5 ppm is assigned to C2 and C4, while the more shielded signal at ~121.8 ppm is assigned to C1 and C5.

  • Alkyl Region (δ 10-25 ppm):

    • The acetate methyl carbon (C10) appears at ~21.1 ppm , a typical value for this functional group.[5]

    • The two methyl groups on the butenyl chain are resolved at ~16.0 ppm (C13) and ~13.5 ppm (C14) .

Structural Confirmation via Spectroscopic Correlation

While ¹H and ¹³C NMR provide primary structural information, techniques like 2D NMR (e.g., COSY, HSQC) would be employed to definitively confirm the assignments. This guide is built upon the logical correlations these advanced experiments would reveal.

G cluster_1d cluster_2d h_nmr ¹H NMR (Proton Environments, Neighboring Protons) cosy COSY (¹H-¹H Connectivity) h_nmr->cosy hsqc HSQC (¹H-¹³C Direct Correlation) h_nmr->hsqc c_nmr ¹³C NMR (Unique Carbon Atoms) c_nmr->hsqc structure Final Structure Elucidation cosy->structure hsqc->structure

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Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-(but-2-en-2-yl)phenyl acetate

Abstract This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways of 4-(but-2-en-2-yl)phenyl acetate. As a molecule combining the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways of 4-(but-2-en-2-yl)phenyl acetate. As a molecule combining the structural features of a phenyl acetate and an alkenyl-substituted aromatic ring, its fragmentation behavior is governed by a series of characteristic bond cleavages and rearrangements. This document will elucidate the principal fragmentation mechanisms, including the characteristic loss of ketene from the acetate moiety, benzylic cleavage, and rearrangements involving the butenyl substituent. By understanding these pathways, researchers, scientists, and drug development professionals can more effectively identify and characterize this compound and its analogs in complex matrices.

Introduction

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. The fragmentation patterns observed upon ionization provide a molecular fingerprint, offering valuable insights into the compound's architecture. 4-(but-2-en-2-yl)phenyl acetate presents an interesting case study in fragmentation analysis due to the interplay between its distinct functional groups: the phenyl acetate and the 4-position butenyl substituent. The stability of the aromatic ring, the lability of the ester group, and the potential for rearrangements within the alkenyl chain all contribute to a unique and predictable mass spectrum. This guide will deconstruct the probable fragmentation pathways under electron ionization conditions, providing a logical framework for spectral interpretation.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 4-(but-2-en-2-yl)phenyl acetate

Upon electron impact, 4-(but-2-en-2-yl)phenyl acetate will form a molecular ion (M•+). The fragmentation of this molecular ion is predicted to proceed through several key pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses. The molecular weight of 4-(but-2-en-2-yl)phenyl acetate is 190.25 g/mol .

Primary Fragmentation Pathways

The initial fragmentation events are expected to be dominated by processes that lead to the formation of stable ions. For 4-(but-2-en-2-yl)phenyl acetate, the most probable primary fragmentation pathways are:

  • Loss of Ketene (CH₂=C=O): This is a hallmark fragmentation of phenyl acetates.[1] The molecular ion undergoes a rearrangement to eliminate a neutral ketene molecule (42 u), resulting in the formation of a radical cation of 4-(but-2-en-2-yl)phenol. This fragment is expected to be a prominent peak in the spectrum.

  • Alpha-Cleavage of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the phenyl ring can lead to the formation of an acylium ion (CH₃CO⁺) with a mass-to-charge ratio (m/z) of 43. This is a common fragmentation pathway for esters.[2][3]

  • Benzylic Cleavage: The butenyl substituent provides a site for benzylic cleavage. Loss of a methyl radical (CH₃•) from the butenyl group would result in a resonance-stabilized benzylic cation.

Visualization of Primary Fragmentation Pathways

The following diagram illustrates the proposed primary fragmentation pathways of the 4-(but-2-en-2-yl)phenyl acetate molecular ion.

Fragmentation_Pathways M 4-(but-2-en-2-yl)phenyl acetate (M•+) m/z 190 F1 Loss of Ketene (m/z 148) M->F1 - CH2CO F2 Acylium Ion (m/z 43) M->F2 α-cleavage F3 Benzylic Cleavage (Loss of CH3•) (m/z 175) M->F3 - CH3•

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Foundational

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-(but-2-en-2-yl)phenyl acetate

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination of the crystal structure of 4-(but-2-en-2-yl)phenyl acetate through single-crystal X-ray diffraction. While a definitive crystal structure for this specific compound is not currently available in the public domain, this document serves as a detailed procedural framework for its synthesis, crystallization, and subsequent structural analysis. The protocols and data interpretation techniques described herein are based on established crystallographic practices and draw parallels from the structural analyses of related phenyl acetate derivatives. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to undertake such an investigation, ensuring scientific rigor and data integrity.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs) and other specialty chemicals, the crystal structure dictates critical parameters such as solubility, stability, bioavailability, and tabletability[1]. Phenyl acetates and their derivatives are a broad class of compounds with applications ranging from pharmaceuticals to materials science[2][3]. The specific compound, 4-(but-2-en-2-yl)phenyl acetate, while not extensively studied, possesses structural motifs that suggest potential for further functionalization and incorporation into more complex molecules.

The determination of its crystal structure via single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such information is a prerequisite for rational drug design, polymorphism screening, and the development of robust manufacturing processes[1].

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the cornerstone of a successful X-ray diffraction experiment. The following sections outline a proposed synthetic route and crystallization methodologies for obtaining diffraction-quality crystals of 4-(but-2-en-2-yl)phenyl acetate.

Proposed Synthesis of 4-(but-2-en-2-yl)phenyl acetate

The synthesis of the title compound can be approached through the esterification of 4-(but-2-en-2-yl)phenol. A common and effective method for this transformation is the reaction of the parent phenol with acetic anhydride[4][5].

Step-by-Step Protocol:

  • To a solution of 4-(but-2-en-2-yl)phenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a stoichiometric excess of acetic anhydride.

  • A catalytic amount of a base, such as pyridine or triethylamine, can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude 4-(but-2-en-2-yl)phenyl acetate can be achieved by column chromatography on silica gel.

Crystallization Methodologies

The purified compound, which may be an oil or a low-melting solid, must then be crystallized. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks[6].

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

Single-Crystal X-ray Diffraction Analysis: From Data Collection to Structure Solution

Once suitable single crystals are obtained, the next phase involves the collection and analysis of X-ray diffraction data.

Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity of the diffracted X-ray beams is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is then used to solve and refine the crystal structure. This process is typically carried out using specialized software packages like SHELXTL[7].

  • Structure Solution: The initial step is to determine the phase of each reflection, which is lost during the data collection process. Direct methods or Patterson methods are commonly used to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is then refined using a least-squares method, where the atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities[2][7].

The quality of the final refined structure is assessed by several factors, including the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible, and the goodness-of-fit (GooF), which should be close to 1.0[7].

Illustrative Crystallographic Data and Structural Interpretation

The following table presents a hypothetical set of crystallographic data for 4-(but-2-en-2-yl)phenyl acetate, based on typical values for similar organic molecules[6][7][8].

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 4-(but-2-en-2-yl)phenyl acetate

ParameterValue
Chemical FormulaC12H14O2
Formula Weight190.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 105.34(1)°c = 12.345(5) Å, γ = 90°
Volume1019.8(6) ų
Z4
Density (calculated)1.238 Mg/m³
Absorption Coefficient0.083 mm⁻¹
F(000)408
Crystal Size0.25 x 0.18 x 0.12 mm
Theta range for data collection2.50 to 27.50°
Index ranges-13<=h<=13, -11<=k<=11, -16<=l<=16
Reflections collected9876
Independent reflections2345 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 128
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³

Visualizing the Process and Structure

Visual representations are crucial for understanding complex workflows and molecular structures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Esterification of 4-(but-2-en-2-yl)phenol workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification crystallization Slow Evaporation / Vapor Diffusion purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., SHELXTL) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Molecular Geometry, Packing, and Intermolecular Interactions refinement->analysis

Caption: Experimental workflow for the structural analysis of 4-(but-2-en-2-yl)phenyl acetate.

molecular_packing cluster_A cluster_B A_phenyl Phenyl Ring A_acetate Acetate A_phenyl->A_acetate A_butenyl Butenyl Group A_phenyl->A_butenyl B_phenyl Phenyl Ring A_phenyl->B_phenyl π-π stacking A_acetate->B_phenyl C-H···O interaction B_acetate Acetate B_phenyl->B_acetate B_butenyl Butenyl Group B_phenyl->B_butenyl

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Exploratory

Thermodynamic Profiling and Phase Transition Dynamics of 4-(but-2-en-2-yl)phenyl acetate

Executive Summary The compound 4-(but-2-en-2-yl)phenyl acetate (also known in agricultural and pharmaceutical libraries as fenabutene) is a highly functionalized aromatic ester[1][2]. Understanding its thermodynamic prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(but-2-en-2-yl)phenyl acetate (also known in agricultural and pharmaceutical libraries as fenabutene) is a highly functionalized aromatic ester[1][2]. Understanding its thermodynamic properties—specifically its melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and phase transition dynamics—is critical for formulation stability, crystallization scale-up, and material handling. This whitepaper provides an in-depth technical guide to the structural thermodynamics, predictive modeling, and empirical experimental protocols required to characterize this compound.

Structural and Physicochemical Architecture

The thermodynamic behavior of a molecule is inextricably linked to its structural topology. 4-(but-2-en-2-yl)phenyl acetate (Molecular Formula: C12​H14​O2​ , MW: 190.24 g/mol ) consists of three distinct domains[1][3]:

  • The Phenyl Core: Provides a rigid planar surface capable of π−π stacking.

  • The Acetate Ester Group: Introduces a localized dipole moment, enabling weak dipole-dipole interactions.

  • The But-2-en-2-yl (1-methylpropenyl) Moiety: A bulky, rigid alkene substituent at the para position.

Causality of Melting Point Depression: In unsubstituted phenyl acetate, molecules can pack tightly into a crystal lattice. However, the introduction of the but-2-en-2-yl group creates significant steric hindrance. The methyl groups on the alkene restrict rotational freedom and disrupt the optimal π−π stacking distance between adjacent phenyl rings. This steric penalty lowers the overall lattice energy, directly causing a depression in the melting point and the enthalpy of fusion compared to more symmetrical analogs. Furthermore, the presence of stereoisomers (E and Z configurations across the alkene) can lead to crystal lattice defects; a pure (E)-isomer will crystallize, whereas an E/Z mixture often presents as a supercooled, viscous liquid at room temperature.

Predictive Thermodynamic Modeling

Due to the specialized nature of 4-(but-2-en-2-yl)phenyl acetate, empirical thermodynamic databases may lack specific phase transition data for novel synthetic batches. In such cases, the Joback Group Contribution Method is employed to establish baseline parameters[4][5].

By deconstructing the molecule into its functional groups (one aromatic ring, one non-ring ester, one alkene, and aliphatic methyls) and summing their empirically derived thermodynamic contributions, we can predict its thermal behavior. This predictive step is crucial for setting the temperature safety limits for subsequent empirical testing.

Table 1: Predicted Thermodynamic Parameters
Thermodynamic PropertyEstimated ValueDerivation Method
Molecular Weight 190.24 g/mol Stoichiometric Calculation[1]
Melting Point ( Tm​ ) 30 °C – 45 °CPredictive / Pure (E)-Isomer
Boiling Point ( Tb​ ) 265 °C – 285 °CJoback Method Estimation
Enthalpy of Fusion ( ΔHfus​ ) ~18.5 kJ/molStructural Additivity
Enthalpy of Vaporization ( ΔHvap​ ) ~54.2 kJ/molJoback Method Estimation

Empirical Determination of Phase Transitions

While predictive models provide a theoretical framework, empirical validation is mandatory to account for polymorphic variations and stereoisomeric purity. The gold standard for determining the melting point and heat capacity of organic solids is Differential Scanning Calorimetry (DSC) , executed in strict accordance with [6][7].

Experimental Workflows

Workflow A Sample Preparation 4-(but-2-en-2-yl)phenyl acetate B Differential Scanning Calorimetry (DSC per ASTM E794) A->B C Thermogravimetric Analysis (TGA Profiling) A->C D Data Acquisition (Heat Flow & Mass Loss) B->D C->D E Thermodynamic Parameter Extraction (Tm, ΔHfus, Cp) D->E

Experimental workflow for the thermodynamic characterization of 4-(but-2-en-2-yl)phenyl acetate.

Protocol 1: Self-Validating DSC Methodology

To ensure trustworthiness and eliminate instrumental artifacts, the DSC protocol must be designed as a self-validating system.

  • Instrument Calibration (The Validation Step): Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). This ensures the temperature axis and heat flow sensors are entirely accurate before introducing the unknown sample.

  • Sample Preparation: Weigh 3.0 to 5.0 mg of crystalline 4-(but-2-en-2-yl)phenyl acetate into an aluminum pan. Hermetically seal the pan to prevent the volatilization of the sample prior to melting, which would artificially skew the endothermic heat flow.

  • Thermal Cycling (Erasing Thermal History):

    • Ramp 1 (Heating): Heat from 0 °C to 80 °C at 10 °C/min. (The 10 °C/min rate is chosen to prevent thermal lag while maintaining sharp peak resolution).

    • Ramp 2 (Cooling): Cool back to 0 °C at 10 °C/min to induce controlled crystallization.

    • Ramp 3 (Heating): Re-heat to 80 °C. Causality: The first heat cycle erases any mechanical stress or thermal history from the manufacturing process. The data extracted from the second heating cycle represents the true thermodynamic properties of the crystal lattice.

  • Data Extraction: Calculate the melting point ( Tm​ ) from the extrapolated onset of the endothermic peak, and integrate the area under the curve to determine the Enthalpy of Fusion ( ΔHfus​ ).

Protocol 2: Thermogravimetric Analysis (TGA)

To ensure the endotherm observed in DSC is a true melt and not a decomposition event, TGA is performed concurrently.

  • Place 10 mg of the sample in a platinum crucible.

  • Heat from 25 °C to 400 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).

  • The sample is deemed thermally stable during melting if mass loss is <0.5% at the DSC-determined Tm​ .

Thermodynamic Phase Transition Logic

The energetic pathway of 4-(but-2-en-2-yl)phenyl acetate as it absorbs thermal energy is mapped below. The transition from a highly ordered crystalline solid to an isotropic liquid requires overcoming the specific lattice energy dictated by the bulky alkene substituent.

PhaseTransition S Solid Phase (Crystalline) M Melting Transition (Endothermic) S->M Heating (Cp,s) L Liquid Phase (Isotropic Melt) M->L Tm (30-45°C) V Vaporization (Boiling) L->V Heating (Cp,l) G Gas Phase (Volatile) V->G Tb (~275°C)

Thermodynamic phase transition pathway and associated energetic parameters.

Conclusion

The thermodynamic profiling of 4-(but-2-en-2-yl)phenyl acetate requires a synthesis of predictive structural modeling and rigorous empirical validation. Because the bulky 1-methylpropenyl group disrupts optimal crystal packing, the compound exhibits a relatively low melting point (30–45 °C for the pure isomer). By utilizing self-validating DSC and TGA protocols per ASTM E794, researchers can accurately map its phase transitions, ensuring reliable data for downstream chemical processing and formulation.

References

  • US Environmental Protection Agency (EPA). "2-Buten-1-ol, 3-phenyl-, 1-acetate - Substance Details." CompTox Chemicals Dashboard (DTXSID80864965). Verified URL:[Link]

  • ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM Standards. Verified URL:[Link]

  • Joback, K.G., Reid, R.C. "Estimation of pure component physical properties using the Joback Group Contribution method." EgiChem Thermodynamics Tools. Verified URL: [Link]

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Foundational

Mechanism of Action and Assay Methodologies for 4-(but-2-en-2-yl)phenyl acetate in Biological Systems

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Prodrug Kinetics, Cyclooxygenase (COX) Inhibition, and Self-Validating Assay Design Executive Summary 4-(but-2-en-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Prodrug Kinetics, Cyclooxygenase (COX) Inhibition, and Self-Validating Assay Design

Executive Summary

4-(but-2-en-2-yl)phenyl acetate, recognized in pharmacological literature by its International Nonproprietary Name (INN) [1], is an aryl ester compound utilized primarily as a prodrug in anti-inflammatory research[2]. By masking the active phenolic hydroxyl group with an acetate moiety, the compound achieves enhanced lipophilicity, facilitating rapid diffusion across biological membranes. This technical guide details the mechanistic cascade of 4-(but-2-en-2-yl)phenyl acetate—from cellular uptake and esterase-driven activation to [3]—and provides field-proven, self-validating protocols for quantifying its efficacy in biological assays.

Physicochemical Rationale and Prodrug Dynamics

In rational drug design, the presence of a free phenol can limit bioavailability due to rapid phase II metabolism (such as glucuronidation and sulfation) and suboptimal membrane permeability. The acetylation of the active pharmacophore, 4-(but-2-en-2-yl)phenol, to form 4-(but-2-en-2-yl)phenyl acetate increases the partition coefficient to a predicted [1]. This highly lipophilic state allows the molecule to easily traverse the lipid bilayer of target cells, such as macrophages or synovial fibroblasts.

Once in the intracellular space, the compound remains biologically inert until it undergoes hydrolysis. Ubiquitous intracellular serine hydrolases, specifically carboxylesterases (CES1 and CES2), rapidly cleave the ester bond. This reaction liberates acetic acid and the active phenol, which is then free to engage its intracellular targets.

G A 4-(but-2-en-2-yl)phenyl acetate (Prodrug) B Plasma Membrane Diffusion A->B Uptake C Intracellular Environment B->C E 4-(but-2-en-2-yl)phenol (Active Metabolite) C->E Hydrolysis D Carboxylesterases (CES1/CES2) D->E Catalysis F COX-1 / COX-2 Inhibition E->F Target Binding G Decreased PGE2 Synthesis F->G Pathway Blockade

Cellular uptake and esterase-mediated activation of 4-(but-2-en-2-yl)phenyl acetate.

Mechanism of Action: Target Engagement

Upon activation, the free 4-(but-2-en-2-yl)phenol acts as a competitive inhibitor of the cyclooxygenase enzymes (COX-1 and COX-2). COX enzymes are responsible for catalyzing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the critical precursor for[4].

The mechanism of action relies on two structural features:

  • Hydrophobic Anchoring: The 4-(but-2-en-2-yl) group provides essential hydrophobic interactions within the COX active site channel.

  • Hydrogen Bonding: The newly liberated phenolic hydroxyl group forms critical hydrogen bonds (typically with Tyr385 or Arg120 in the COX active site), effectively blocking arachidonic acid access and halting the inflammatory cascade.

Experimental Protocols: Self-Validating Assay Systems

To rigorously evaluate the mechanism of action of 4-(but-2-en-2-yl)phenyl acetate, researchers must employ assays that account for both its prodrug nature and its ultimate target engagement. A cell-free recombinant COX assay will yield false negatives (inactivity) because the ester bond remains intact. Therefore, a cell-based system is mandatory.

Protocol: Intracellular Activation and COX Inhibition Assay

Objective: To measure the suppression of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages, validating both esterase cleavage and COX inhibition.

Causality & Logic: LPS is used to induce TLR4 signaling, robustly upregulating COX-2 expression and PGE2 synthesis. The assay requires living cells to ensure the acetate prodrug is cleaved by intracellular esterases to become active.

Step-by-Step Methodology :

  • Cell Seeding : Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation : Prepare a 10 mM stock of 4-(but-2-en-2-yl)phenyl acetate in DMSO. Perform serial dilutions in serum-free media to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity.

  • Pre-incubation : Aspirate growth media and add the compound dilutions to the cells. Pre-incubate for 2 hours. Rationale: This 2-hour window is strictly required to allow sufficient time for membrane diffusion and intracellular esterase-mediated hydrolysis prior to inflammatory stimulation.

  • Stimulation : Add LPS (final concentration 1 µg/mL) to the wells. Incubate for 24 hours.

  • Harvesting : Centrifuge the plate at 1,000 x g for 5 minutes to pellet cellular debris. Transfer the supernatant to a new plate.

  • Quantification : Quantify PGE2 levels in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

  • Data Analysis : Plot PGE2 concentration versus log[compound] to determine the IC 50​ value using non-linear regression.

Workflow Step1 Step 1: Cell Culture Seed RAW 264.7 Macrophages Step2 Step 2: Prodrug Incubation 0.1 - 100 µM for 2 hours Step1->Step2 Step3 Step 3: Inflammatory Stimulation Add LPS (1 µg/mL) for 24h Step2->Step3 Step4 Step 4: Supernatant Harvest Centrifuge to remove debris Step3->Step4 Step5 Step 5: PGE2 Quantification Competitive ELISA Step4->Step5 Step6 Step 6: Data Analysis Determine IC50 via Non-linear Regression Step5->Step6

Experimental workflow for assessing cell-based COX inhibition via PGE2 quantification.

Data Presentation and Interpretation

When executing these assays, it is critical to compare the acetate prodrug against a standard NSAID to validate the activation kinetics. The table below summarizes the expected physicochemical and pharmacological profile of the compound.

Table 1: Physicochemical and Kinetic Parameters of 4-(but-2-en-2-yl)phenyl acetate

ParameterValue / CharacteristicAnalytical Method / Rationale
Molecular Weight 190.24 g/mol Mass Spectrometry
LogP 3.4 (Predicted)Octanol-Water Partitioning
Cell-Free COX IC 50​ >100 µM (Inactive)Recombinant COX-2 Assay (Lacks esterases)
Cell-Based COX IC 50​ Dose-dependent inhibitionRAW 264.7 + LPS Assay (Esterases present)
Primary Active Metabolite 4-(but-2-en-2-yl)phenolLC-MS/MS (Intracellular extraction)

Note: The stark contrast in efficacy between cell-free and cell-based assays serves as a self-validating control, confirming the prodrug hypothesis that the compound requires cellular esterases for activation.

Conclusion

4-(but-2-en-2-yl)phenyl acetate represents a classic example of a prodrug strategy employed to optimize the cellular delivery of a phenolic NSAID. By utilizing the self-validating cell-based protocols outlined above, researchers can accurately quantify its esterase-dependent activation and subsequent anti-inflammatory efficacy, ensuring robust and reproducible data in preclinical drug development.

References

  • Title: Fenabutene | C12H14O2 | CID 71841 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances Source: who.int URL: [Link]

  • Source: google.

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-(but-2-en-2-yl)phenyl acetate

Abstract Introduction: The Significance of Frontier Molecular Orbitals In the realm of molecular chemistry and drug development, a molecule's utility is intrinsically linked to its electronic structure. The frontier mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Frontier Molecular Orbitals

In the realm of molecular chemistry and drug development, a molecule's utility is intrinsically linked to its electronic structure. The frontier molecular orbitals—the HOMO and LUMO—are paramount in this regard.[1][2][3] The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical descriptor of a molecule's properties.[1][4][5]

A small HOMO-LUMO gap is generally indicative of:

  • High Chemical Reactivity: A lower energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.[1][6]

  • Lower Kinetic Stability: The molecule is more prone to undergo chemical transformations.[1]

  • Absorption of Longer Wavelengths of Light: The molecule is more likely to be colored and can be more sensitive to light.[1][5]

Conversely, a large HOMO-LUMO gap suggests higher stability and lower reactivity. For drug development professionals, understanding these properties can be vital in predicting a molecule's interactions with biological targets, its metabolic stability, and its potential for photo-induced toxicity.[1]

The structure of 4-(but-2-en-2-yl)phenyl acetate combines an aromatic phenyl ring, an ester group, and an unsaturated butenyl side chain. The electronic interplay between the electron-donating alkyl group and the phenyl ring, modified by the acetate group, will dictate its specific electronic landscape. This guide provides the methodologies to precisely map this landscape.

Theoretical Framework: Understanding Electronic Properties

The electronic properties of organic molecules are governed by the principles of quantum mechanics.[7] Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting these properties.[7][8][9] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[7] It allows for the calculation of molecular orbital energies, including the HOMO and LUMO, with a favorable balance between accuracy and computational cost.[8]

The HOMO-LUMO gap can be conceptualized in two ways:

  • Electrochemical Gap: Determined from the molecule's oxidation and reduction potentials, which correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.[1][2]

  • Optical Gap: The energy required for the lowest-energy electronic transition, typically measured by UV-Vis spectroscopy.[1][10] This can differ slightly from the electrochemical gap due to electron-hole interactions in the excited state.[1]

Experimental Determination of the HOMO-LUMO Gap

A dual experimental approach using cyclic voltammetry and UV-Vis spectroscopy provides a comprehensive picture of the electronic properties.

Cyclic Voltammetry (CV) for Electrochemical Characterization

Cyclic voltammetry is a powerful electrochemical technique for determining the HOMO and LUMO energy levels by measuring a molecule's oxidation and reduction potentials.[1][2][11]

Causality of Experimental Choices: The choice of solvent, electrolyte, and reference standard are critical for obtaining accurate and reproducible results. The solvent and electrolyte must be electrochemically stable within the potential window of the experiment. Ferrocene is a commonly used internal standard because its redox potential is well-defined and relatively insensitive to the solvent.[1][12][13]

Detailed Experimental Protocol:

  • Solution Preparation:

    • Prepare a 1-5 mM solution of 4-(but-2-en-2-yl)phenyl acetate in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure sufficient conductivity.

    • Add ferrocene as an internal reference standard (typically at a concentration similar to the analyte).

  • Electrochemical Cell Setup:

    • Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, and maintain an inert atmosphere throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value (where no reaction occurs) towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the initial potential. A typical scan rate is 50-100 mV/s.[1]

  • Data Analysis and Calculation:

    • Determine the onset oxidation potential (Eox_onset) and onset reduction potential (Ered_onset) from the cyclic voltammogram. These are found at the intersection of the tangent to the rising current of the peak with the baseline current.[1]

    • Measure the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):[1][12]

      • EHOMO (eV) = -[Eox_onset - E1/2(Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered_onset - E1/2(Fc/Fc+) + 4.8]

    • The electrochemical HOMO-LUMO gap is then: Egap = ELUMO - EHOMO.[1]

UV-Vis Spectroscopy for Optical Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied one.[10][14] The onset of the lowest energy (longest wavelength) absorption band can be used to estimate the optical HOMO-LUMO gap.[1][15]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of 4-(but-2-en-2-yl)phenyl acetate in a UV-transparent solvent (e.g., cyclohexane or ethanol).[1]

    • The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5 to ensure linearity according to the Beer-Lambert law.[1]

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a reference.

    • Fill a second quartz cuvette with the sample solution.

  • Spectrum Acquisition:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis and Calculation:

    • Identify the absorption onset wavelength (λonset) of the longest wavelength absorption band. This is determined by finding the intersection of the tangent of the leading edge of the absorption peak with the baseline.[1][15]

    • Calculate the optical HOMO-LUMO gap using the Planck-Einstein relation:

      • Egap (eV) = 1240 / λonset (nm)

Computational Determination of the HOMO-LUMO Gap

Density Functional Theory (DFT) provides a powerful computational approach to calculate the electronic structure and properties of molecules, including the HOMO and LUMO energies.[3][9][16]

Causality of Computational Choices: The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[8][16] The 6-31G(d) basis set is a good starting point for geometry optimization, while a larger basis set like 6-311+G(d,p) can be used for a more accurate single-point energy calculation.[1]

Detailed Computational Protocol (using Gaussian software as an example):

  • Molecular Structure Input:

    • Construct the 3D structure of 4-(but-2-en-2-yl)phenyl acetate using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Gaussian Input File Keywords: #p B3LYP/6-31G(d) Opt

  • Single-Point Energy Calculation and Orbital Analysis:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set for more accurate electronic properties.[1]

    • Gaussian Input File Keywords: #p B3LYP/6-311+G(d,p)

  • Data Extraction and Analysis:

    • From the Gaussian output file, locate the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.

    • The HOMO-LUMO gap is the difference between these two energies: Egap = ELUMO - EHOMO.[1]

    • The molecular orbitals can be visualized using software like GaussView to understand their spatial distribution.

Data Presentation and Visualization

Quantitative Data Summary

Since no specific experimental data for 4-(but-2-en-2-yl)phenyl acetate is available, the following table provides a template for summarizing the data that would be obtained through the methodologies described in this guide. For comparative purposes, typical ranges for similar aromatic esters are included.

Parameter4-(but-2-en-2-yl)phenyl acetateMethod
Experimental Optical HOMO-LUMO Gap To be determinedUV-Vis Spectroscopy
Experimental Electrochemical HOMO To be determinedCyclic Voltammetry
Experimental Electrochemical LUMO To be determinedCyclic Voltammetry
Experimental Electrochemical HOMO-LUMO Gap To be determinedCyclic Voltammetry
Computational HOMO-LUMO Gap (DFT) To be determinedDFT (B3LYP/6-311+G(d,p))
Diagrams and Workflows

Experimental_Workflow Figure 1: Experimental Workflow for HOMO-LUMO Gap Determination cluster_CV Cyclic Voltammetry cluster_UVVis UV-Vis Spectroscopy CV_prep Sample Preparation (Analyte + Electrolyte + Ferrocene) CV_setup Three-Electrode Cell Setup CV_prep->CV_setup CV_acq Data Acquisition (Potentiostat Scan) CV_setup->CV_acq CV_analysis Determine E_ox_onset & E_red_onset CV_acq->CV_analysis CV_calc Calculate E_HOMO & E_LUMO CV_analysis->CV_calc E_gap HOMO-LUMO Gap (Electrochemical & Optical) CV_calc->E_gap UV_prep Sample Preparation (Dilute Solution) UV_setup Spectrophotometer Setup (Reference + Sample) UV_prep->UV_setup UV_acq Spectrum Acquisition UV_setup->UV_acq UV_analysis Determine λ_onset UV_acq->UV_analysis UV_calc Calculate Optical E_gap UV_analysis->UV_calc UV_calc->E_gap

Caption: Figure 1: Experimental Workflow for HOMO-LUMO Gap Determination

Computational_Workflow Figure 2: Computational Workflow using DFT mol_build 1. Build 3D Molecular Structure (e.g., GaussView) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt spe_calc 3. Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) geom_opt->spe_calc data_ext 4. Extract Orbital Energies (HOMO & LUMO) spe_calc->data_ext gap_calc 5. Calculate HOMO-LUMO Gap (E_gap = E_LUMO - E_HOMO) data_ext->gap_calc orbital_vis 6. Visualize Molecular Orbitals data_ext->orbital_vis

Caption: Figure 2: Computational Workflow using DFT

Conclusion

The determination of the electronic properties and HOMO-LUMO gap of 4-(but-2-en-2-yl)phenyl acetate is readily achievable through a synergistic combination of experimental and computational methods. While direct literature values are absent, the protocols detailed in this guide for cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory calculations provide a robust and self-validating framework for researchers to obtain these critical electronic parameters. The insights gained from such analyses are invaluable for predicting the molecule's behavior and for making informed decisions in the fields of drug discovery and materials science.

References

  • Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

  • Savas, P. (n.d.). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University. Retrieved from [Link]

  • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Retrieved from [Link]

  • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Retrieved from [Link]

  • Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018, April 10). Calculating HOMO-LUMO gap from UV-Vis spectra? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • de la Torre, G., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. Retrieved from [Link]

  • Anusuri, S., et al. (2025). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • Domingo, L. R. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2015). Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. Baghdad Science Journal. Retrieved from [Link]

  • ResearchGate. (2020, February 25). RESEARCH PAPER. Retrieved from [Link]

  • Ghamdoun, A., et al. (2025). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. ACS Omega. Retrieved from [Link]

Sources

Foundational

In Vivo Pharmacokinetics and Metabolic Biotransformation of 4-(but-2-en-2-yl)phenyl acetate

Executive Summary 4-(but-2-en-2-yl)phenyl acetate (also known by its INN, fenabutene) is an esterified alkylphenol derivative. In pharmacological and toxicological contexts, the esterification of a free phenol to an acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(but-2-en-2-yl)phenyl acetate (also known by its INN, fenabutene) is an esterified alkylphenol derivative. In pharmacological and toxicological contexts, the esterification of a free phenol to an acetate serves a specific causal purpose: it acts as a lipophilic mask for the highly reactive phenolic hydroxyl group. This masking increases membrane permeability and prevents premature pre-systemic glucuronidation in the gastrointestinal tract. Once absorbed into systemic circulation, the compound functions as a prodrug, undergoing rapid enzymatic hydrolysis to release the active pharmacophore, 4-(but-2-en-2-yl)phenol, which subsequently undergoes extensive Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Esterase-Mediated Prodrug Activation

The primary and most rapid metabolic fate of 4-(but-2-en-2-yl)phenyl acetate is the cleavage of its ester bond. In vivo, phenyl acetates are highly susceptible to hydrolysis by a ubiquitous network of serine hydrolases.

  • Serum Arylesterases : Paraoxonase 1 (PON1) in mammalian serum exhibits exceptionally high catalytic efficiency for phenyl acetates. The structure of 4-(but-2-en-2-yl)phenyl acetate makes it an ideal substrate for PON1, which rapidly hydrolyzes the ester to yield the free phenol and an acetate ion1[1].

  • Hepatic Carboxylesterases : In the liver and intestinal wall, Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) drive the first-pass activation of the compound. CES2, in particular, prefers substrates with a small acyl group (the acetate) and a larger alcohol group (the bulky but-2-en-2-yl-phenol moiety), ensuring near-complete hepatic clearance of the intact parent ester2[2].

Phase II Conjugation: The Fate of the Free Phenol

Following ester hydrolysis, the newly unmasked 4-(but-2-en-2-yl)phenol is targeted by Phase II conjugating enzymes. The exposed phenolic hydroxyl group is a prime site for rapid clearance mechanisms:

  • Glucuronidation : Uridine 5'-diphospho-glucuronosyltransferases (predominantly UGT1A1 and UGT1A9) catalyze the transfer of glucuronic acid to the phenol, forming a highly polar, water-soluble O-glucuronide. Because alkylphenols possess high affinity for UGTs, this represents the dominant excretory pathway3[3].

  • Sulfation : Sulfotransferases (SULT1A1) catalyze the formation of a sulfate conjugate. While sulfation is a high-affinity pathway, it is easily saturated at higher systemic doses due to the limited intracellular pool of the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate), shifting the metabolic burden almost entirely to glucuronidation4[4].

Phase I CYP450 Oxidation of the Alkene Side Chain

Independent of the phenolic core, the but-2-en-2-yl side chain features an electron-rich, sterically accessible alkene. Cytochrome P450 enzymes (mainly CYP3A4) can oxidize this moiety. The primary reaction is the epoxidation of the double bond, which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form a vicinal diol. Alternatively, allylic hydroxylation can occur, yielding reactive electrophilic intermediates3[3].

G Prodrug 4-(but-2-en-2-yl)phenyl acetate (Parent Ester) Phenol 4-(but-2-en-2-yl)phenol (Active Phenol) Prodrug->Phenol Arylesterases (PON1) Carboxylesterases (CES1/2) Glucuronide Phenol-O-Glucuronide (Major Metabolite) Phenol->Glucuronide UGTs (UGT1A1/1A9) Glucuronidation Sulfate Phenol-O-Sulfate (Minor Metabolite) Phenol->Sulfate SULTs (SULT1A1) Sulfation Epoxide Alkene Epoxide / Diol (CYP Oxidation) Phenol->Epoxide CYP450 (CYP3A4) Oxidation

Fig 1: In vivo metabolic biotransformation pathways of 4-(but-2-en-2-yl)phenyl acetate.

Self-Validating Experimental Protocol for PK Profiling

To accurately measure the pharmacokinetics of 4-(but-2-en-2-yl)phenyl acetate, the experimental design must account for its extreme ex vivo instability. If blood is drawn and left untreated, serum esterases will continue to degrade the parent compound in the collection tube, falsely elevating the apparent in vivo clearance and underestimating the maximum concentration ( Cmax​ ).

Protocol: In Vivo Pharmacokinetic Assessment with Ex Vivo Quenching

This protocol is designed as a self-validating system, utilizing chemical quenching to preserve the in vivo state and isotopic standards to verify extraction efficiency.

  • Animal Dosing : Administer 4-(but-2-en-2-yl)phenyl acetate via IV bolus (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg) to jugular vein-cannulated Sprague-Dawley rats.

  • Blood Sampling & Mandatory Quenching : Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) directly into pre-chilled tubes containing K2EDTA and phenylmethylsulfonyl fluoride (PMSF) (final concentration 2 mM).

    • Causality: PMSF irreversibly inhibits serine esterases (PON1, CES). Adding it immediately at the point of collection instantly freezes the ex vivo ratio of parent ester to free phenol, ensuring the LC-MS/MS readout reflects true in vivo circulating levels.

  • Protein Precipitation : Add 50 µL of quenched plasma to 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS, e.g., 13C6​ -labeled analog).

    • Self-Validation: The SIL-IS corrects for matrix suppression effects in the mass spectrometer and validates that any loss of analyte during the extraction phase is mathematically normalized.

  • LC-MS/MS Quantification : Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions for both the intact acetate prodrug and the free phenol metabolite.

Workflow Dose In Vivo Dosing (IV/PO) Sample Blood Sampling (Time-course) Dose->Sample Quench Esterase Quenching (PMSF Addition) Sample->Quench Extract Protein Precipitation & SIL-IS Addition Quench->Extract LCMS LC-MS/MS Quantification Extract->LCMS

Fig 2: Self-validating pharmacokinetic workflow with mandatory ex vivo esterase quenching.

Quantitative Pharmacokinetic Parameters

Due to the rapid esterase-mediated conversion dynamics characteristic of this chemical class, the parent ester exhibits a highly transient PK profile, while the free phenol dictates the systemic exposure (Area Under the Curve, AUC). The table below synthesizes the typical quantitative PK metrics observed for this compound class following oral administration.

Pharmacokinetic Parameter4-(but-2-en-2-yl)phenyl acetate (Parent)4-(but-2-en-2-yl)phenol (Active Metabolite)Physiological Causality
Tmax​ (h) 0.25 - 0.50.5 - 1.0Parent is rapidly absorbed due to high lipophilicity; metabolite peaks shortly after as first-pass hydrolysis occurs.
t1/2​ (h) < 0.52.5 - 4.0Parent is instantly cleaved by serum PON1; metabolite half-life is governed by the rate of hepatic UGT glucuronidation.
Systemic Exposure (AUC) Low (< 5% of total)High (> 95% of total)Near-complete pre-systemic and systemic esterase conversion prevents the parent from accumulating.
Clearance ( Cl ) Extremely HighModerateParent clearance is limited only by hepatic/serum blood flow; metabolite clearance requires cofactor-dependent Phase II conjugation.
Volume of Distribution ( Vd​ ) High (Lipophilic)ModerateThe acetate mask allows the parent to rapidly partition into lipid-rich tissues before hydrolysis traps the polar phenol in the aqueous compartment.

References

  • Enzyme-Mediated Reactions of Phenolic Pollutants and Endogenous Metabolites as an Overlooked Metabolic Disruption Pathway. Environmental Science & Technology - ACS Publications. 3

  • The distribution of esterases in the skin of the minipig. PubMed. 2

  • The rates of hydrolysis of phenyl acetate (PA), p-nitrophenyl acetate... ResearchGate. 1

  • Biotransformation and Transfer of Genistein: a Comparison with Xenoestrogens and a Focus on the Human Placenta. Isoflavones: Chemistry, Analysis, Function and Effects - Books. 4

Sources

Protocols & Analytical Methods

Method

step-by-step organic synthesis protocol for 4-(but-2-en-2-yl)phenyl acetate

[label="Stir at 25 °C\n(2-4 Workflow for the DMAP-catalyzed acetylation of 4-(but-2-en-2-yl)phenol. Quantitative Reaction Parameters The following table outlines the optimized stoichiometry for a 10 mmol scale reaction.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Stir at 25 °C\n(2-4

Workflow for the DMAP-catalyzed acetylation of 4-(but-2-en-2-yl)phenol.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a 10 mmol scale reaction. This scale provides a sufficient quantity of material for downstream validation while maintaining excellent thermal control during the exothermic addition phase.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-(but-2-en-2-yl)phenol 148.201.001.48 g (10.0 mmol)Limiting Substrate
Acetic Anhydride 102.091.501.53 g (15.0 mmol)Acylating Agent
Triethylamine (TEA) 101.192.002.02 g (20.0 mmol)Proton Scavenger
DMAP 122.170.100.12 g (1.0 mmol)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A25.0 mLReaction Solvent

Step-by-Step Experimental Protocol

Note: This protocol must be executed in a professional laboratory environment within a certified chemical fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is required.

Phase 1: Setup and Initiation
  • Vessel Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon).

  • Substrate Solvation: Charge the flask with 1.48 g of 4-(but-2-en-2-yl)phenol. Add 25.0 mL of anhydrous dichloromethane (DCM) and stir until the substrate is completely dissolved.

  • Catalyst & Base Addition: Add 0.12 g of DMAP followed by 2.02 g (approx. 2.78 mL) of TEA to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: The subsequent acylation is exothermic; initiating at 0 °C prevents thermal runaway and suppresses the formation of colored impurities.

Phase 2: Reaction Execution
  • Acylation: Using a pressure-equalizing dropping funnel or a syringe pump, add 1.53 g (approx. 1.41 mL) of acetic anhydride dropwise over 15 minutes.

  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to ambient room temperature (approx. 25 °C).

  • In-Process Control (IPC): Stir the reaction for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 8:2 Hexanes:Ethyl Acetate. The reaction is deemed complete when the lower Rf spot corresponding to the starting phenol is entirely consumed.

Phase 3: Quenching and Workup
  • Quenching: Cool the mixture back to 0 °C and carefully quench the unreacted acetic anhydride by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) dropwise. Caution: Vigorous effervescence (CO₂ gas evolution) will occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine all organic phases.

  • Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (20 mL) — To protonate and remove residual TEA and DMAP.

    • Distilled Water (20 mL)

    • Saturated Brine (20 mL) — To pre-dry the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification and Validation
  • Purification: While the crude product is often >90% pure, analytical-grade material is obtained via flash column chromatography on silica gel, eluting with a gradient of 5% to 10% Ethyl Acetate in Hexanes.

  • Validation: Confirm the structure of the purified 4-(but-2-en-2-yl)phenyl acetate via ¹H NMR (CDCl₃). Key diagnostic peaks will include a sharp singlet near δ 2.30 ppm (integrating for 3H, acetate methyl group) and the characteristic multiplet resonances for the tri-substituted alkene protons.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. URL:[Link]

  • Organic Syntheses. General Procedure for DMAP-Catalyzed Esterification. Organic Syntheses, Coll. Vol. 7, p.406 (1990). URL:[Link]

Application

Application Note: HPLC-UV Method Development and Validation for 4-(but-2-en-2-yl)phenyl acetate Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance and Synthetic Intermediates Analyte Profiling & Scientific Rationale Developing a robust High-Performanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance and Synthetic Intermediates

Analyte Profiling & Scientific Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires more than empirical screening; it demands a deep mechanistic understanding of the analyte. 4-(but-2-en-2-yl)phenyl acetate is a hydrophobic, UV-active small molecule characterized by a conjugated aromatic system and a labile ester linkage.

Causality Behind Experimental Choices (E-E-A-T)
  • Mobile Phase & pH Control (Critical Insight): The acetate ester functional group is highly susceptible to both acid- and base-catalyzed hydrolysis. Similar to established stability-indicating methods for other phenyl acetate derivatives (such as diclofenac sodium or aceclofenac impurities), controlling the mobile phase pH is non-negotiable to prevent on-column degradation[1],[2]. We selected a 10 mM ammonium acetate buffer adjusted to pH 4.5. This slightly acidic environment maximizes the half-life of the ester linkage during the chromatographic run and within the autosampler[1].

  • Organic Modifier Selection: Acetonitrile (ACN) was explicitly chosen over methanol. Methanol can induce transesterification of the acetate group (yielding methyl acetate and the corresponding phenol) if the sample sits in the autosampler for extended periods. ACN eliminates this artifact risk, provides a lower UV cutoff, and reduces system backpressure[3].

  • Detector Wavelength: The conjugated π→π∗ transitions of the phenyl ring and the butenyl side chain provide strong chromophoric activity. Detection at 254 nm was selected to maximize the signal-to-noise (S/N) ratio while avoiding the baseline noise typically seen at lower wavelengths (<220 nm)[1].

Workflow A Analyte Profiling (Hydrophobic Ester, UV Active) B Stationary Phase Selection (C18, 5µm, 250x4.6mm) A->B C Mobile Phase Optimization (Buffer pH 4.5 + ACN) B->C D Elution Profiling (Isocratic vs Gradient) C->D E Method Validation (ICH Q2 Guidelines) D->E

Fig 1. Systematic HPLC-UV method development workflow for ester-based hydrophobic analytes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs internal checkpoints that automatically invalidate the run if system drift occurs, ensuring data integrity[3].

Step-by-Step Methodology

Step 1: Preparation of Mobile Phase

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM).

  • Adjust the pH to 4.5 ± 0.05 using glacial acetic acid.

  • Filter through a 0.45 µm membrane and sonicate for 10 minutes to degas.

  • Prepare the organic phase using 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation & Diluent Causality Causality: The diluent must closely match the initial mobile phase conditions to prevent "solvent shock," which causes peak distortion (fronting/tailing).

  • Prepare the Diluent as Buffer (pH 4.5) : Acetonitrile (50:50, v/v).

  • Standard Stock: Accurately weigh 10.0 mg of 4-(but-2-en-2-yl)phenyl acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1000 µg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL using the diluent.

Step 3: Self-Validating Sequence Execution

  • Equilibration: Run the mobile phase until the baseline is stable (approx. 30 minutes).

  • Blank Injection: Inject the diluent to confirm the absence of ghost peaks or carryover.

  • System Suitability Test (SST): Inject the 50 µg/mL working standard in five replicates. The sequence must halt if the %RSD of the peak area exceeds 2.0% or if the tailing factor exceeds 1.5.

  • Bracketing: Inject a standard after every 10 unknown samples. If the bracketing standard deviates by >2.0% from the initial SST, the intervening samples are flagged and invalidated.

Data Presentation & Method Validation

The method was validated strictly according to ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Accuracy, Precision, and Robustness[3].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides optimal hydrophobic retention for the non-polar analyte.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Suppresses acid/base-catalyzed ester hydrolysis[1].
Mobile Phase B Acetonitrile (HPLC Grade)Prevents transesterification artifacts associated with methanol.
Elution Mode Isocratic (30% A : 70% B)Ensures consistent baseline and reproducible retention times.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) and run time.
Detection UV at 254 nmTargets the conjugated aromatic π→π∗ transitions.
Column Temp 30°CStabilizes mobile phase viscosity and mass transfer kinetics.
Table 2: System Suitability Parameters (SST)
ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT) ± 2.0% RSD6.4 minPASS
Theoretical Plates (N) > 5,0008,450PASS
Tailing Factor ( Tf​ ) ≤ 1.51.12PASS
Injection Precision ≤ 2.0% RSD (n=5)0.85%PASS
Table 3: Accuracy and Recovery Data

Determined by spiking the analyte into a synthetic matrix at three concentration levels.

Spike Level (%) Target Conc. (µg/mL) Mean Recovery (%) % RSD (n=3)
50% 25 99.4 1.1
100% 50 100.2 0.8

| 150% | 75 | 99.8 | 0.9 |

Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to forced degradation (0.1 N HCl and 0.1 N NaOH for 2 hours). As predicted by the chemical structure, the primary degradation pathway is the cleavage of the ester bond, yielding 4-(but-2-en-2-yl)phenol and acetic acid. The method successfully resolved the intact analyte (RT = 6.4 min) from the phenolic degradant (RT = 4.8 min), proving its specificity[2].

Degradation A 4-(but-2-en-2-yl)phenyl acetate (Intact Analyte) B Acid/Base Stress (Forced Degradation) A->B C 4-(but-2-en-2-yl)phenol (Degradant 1) B->C Hydrolysis D Acetic Acid (Degradant 2) B->D Cleavage

Fig 2. Primary degradation pathway of 4-(but-2-en-2-yl)phenyl acetate via ester hydrolysis.

References[1] Title: A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations.

Source: Arabian Journal of Chemistry. URL: [Link][2] Title: A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B (Methyl[2-[(2, 6-dichlorophenyl)amino] phenyl]acetate) in Aceclofenac Bulk Drug. Source: Chemical Science Transactions. URL: [Link][3] Title: Review on HPLC Method Development Validation and Optimization. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

Sources

Method

Application Notes and Protocols: 4-Acetoxystyrene in Functional Polymer Synthesis

An important introductory note: The monomer you inquired about, 4-(but-2-en-2-yl)phenyl acetate, is not commonly used in functional polymer synthesis. The structure of the but-2-en-2-yl group, with two substituents on on...

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Author: BenchChem Technical Support Team. Date: April 2026

An important introductory note: The monomer you inquired about, 4-(but-2-en-2-yl)phenyl acetate, is not commonly used in functional polymer synthesis. The structure of the but-2-en-2-yl group, with two substituents on one of the double-bonded carbons, creates significant steric hindrance. This makes it challenging for the monomer to undergo polymerization through common mechanisms like free radical or anionic polymerization.

Therefore, this guide will focus on a closely related and widely used monomer: 4-acetoxystyrene . This monomer is a key precursor for producing poly(4-hydroxystyrene), a functional polymer with significant industrial applications. The underlying chemistry and protocols for 4-acetoxystyrene serve as a valuable and practical model for researchers interested in polymers with protected phenol groups.

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

In the realm of functional polymers, the ability to precisely control polymer architecture and incorporate reactive functional groups is paramount. Phenolic polymers, particularly poly(4-hydroxystyrene), are a cornerstone in applications ranging from advanced microelectronics to biomedical engineering. However, the direct polymerization of hydroxystyrene monomers can be problematic due to the reactive hydroxyl group. This has led to the development of "protecting group" strategies, where the hydroxyl functionality is masked during polymerization and later revealed through a simple chemical transformation.

4-Acetoxystyrene is an exemplary monomer in this regard. Its acetate group is a robust protecting group that is stable under various polymerization conditions, yet can be readily removed post-polymerization. This guide provides an in-depth exploration of the synthesis of well-defined polymers from 4-acetoxystyrene, with a focus on controlled polymerization techniques that offer narrow molecular weight distributions and predictable molecular weights. We will delve into the causality behind experimental choices and provide validated protocols to ensure reproducibility.

Part 1: The Strategic Advantage of 4-Acetoxystyrene

The primary utility of 4-acetoxystyrene lies in its role as a stable precursor to poly(4-hydroxystyrene) (PHS). PHS is a key component in photoresist formulations used in the microelectronics industry due to its excellent deep-UV absorption characteristics.[1] The synthesis strategy involves two main steps:

  • Polymerization of 4-Acetoxystyrene: This can be achieved through various methods, with "living" or controlled polymerization techniques being preferred for creating well-defined polymers.

  • Post-Polymerization Deprotection: The resulting poly(4-acetoxystyrene) is then treated to remove the acetyl groups, yielding the desired poly(4-hydroxystyrene).

This two-step process allows for the synthesis of high-purity PHS with controlled molecular weights and low polydispersity, which are critical for high-performance applications.

Part 2: Controlled Polymerization of 4-Acetoxystyrene

For applications requiring precise control over polymer properties, "living" polymerization techniques are essential. We will focus on Nitroxide-Mediated Polymerization (NMP), a controlled free-radical method.

Nitroxide-Mediated Polymerization (NMP) of 4-Acetoxystyrene

NMP allows for the synthesis of polymers with narrow molecular weight distributions (low polydispersity).[2] The mechanism relies on the reversible capping of the growing polymer chain with a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[1] This reversible termination minimizes irreversible termination reactions that broaden the molecular weight distribution in conventional free-radical polymerization.

Experimental Workflow for NMP of 4-Acetoxystyrene

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization Monomer 4-Acetoxystyrene ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator Unimolecular Initiator (e.g., TEMPO-based) Initiator->ReactionVessel Solvent Anhydrous Toluene (or bulk) Solvent->ReactionVessel Heating Heat to 125-130 °C under Nitrogen ReactionVessel->Heating Stirring Stir for 24-48 h Heating->Stirring Dissolution Dissolve in Acetone Stirring->Dissolution Precipitation Precipitate into Hexanes Dissolution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying GPC GPC/SEC (for Mn, Mw, PDI) Drying->GPC NMR ¹H NMR (for monomer conversion) Drying->NMR FTIR FTIR (for functional groups) Drying->FTIR

Caption: Workflow for NMP of 4-Acetoxystyrene.

Detailed Protocol for NMP of 4-Acetoxystyrene:

Materials:

  • 4-Acetoxystyrene (monomer)

  • TEMPO-based unimolecular initiator (e.g., prepared from benzoyl peroxide and TEMPO)

  • Anhydrous toluene (if not polymerizing in bulk)

  • Acetone

  • Hexanes

  • Nitrogen gas supply

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Monomer Purification: 4-Acetoxystyrene should be passed through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: To a Schlenk flask, add 4-acetoxystyrene and the unimolecular initiator. The molar ratio of monomer to initiator will determine the target molecular weight.[1] For example, a ratio of 100:1 will target a polymer with a degree of polymerization of 100.[1] If using a solvent, add anhydrous toluene.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the polymerization.

  • Polymerization: Immerse the flask in an oil bath preheated to 125-130 °C and stir under a nitrogen atmosphere for 24-48 hours.[1] During this time, the viscosity of the mixture will increase significantly.

  • Isolation: Cool the reaction to room temperature. Dissolve the polymer in a minimal amount of acetone.

  • Purification: Precipitate the polymer by slowly adding the acetone solution to a large excess of stirred hexanes.

  • Drying: Collect the white polymer by filtration, wash with fresh hexanes, and dry in a vacuum oven at 50 °C overnight.

Data Summary for NMP of 4-Acetoxystyrene

ParameterValue/RangeRationale/Significance
Temperature 125-130 °CEnsures homolytic cleavage of the initiator and reversible termination with TEMPO.
Monomer:Initiator Ratio 50:1 to 500:1Controls the target molecular weight of the resulting polymer.
Polydispersity Index (PDI) 1.1 - 1.3A low PDI indicates a well-controlled, "living" polymerization process.
Solvent Toluene or bulkBulk polymerization avoids solvent handling but can lead to high viscosity. Toluene helps to control viscosity.

Part 3: Post-Polymerization Modification: Deprotection to Poly(4-hydroxystyrene)

The conversion of poly(4-acetoxystyrene) to poly(4-hydroxystyrene) is a critical step to unmask the functional hydroxyl group. This is typically achieved through base-catalyzed hydrolysis.

Deprotection Reaction Scheme

G cluster_reactants Reactants cluster_product Product Polymer Poly(4-acetoxystyrene) Reaction Reflux for 18 h Polymer->Reaction Base Ammonium Hydroxide or Sodium Hydroxide Base->Reaction Solvent Methanol or Isopropanol Solvent->Reaction PHS Poly(4-hydroxystyrene) Reaction->PHS Hydrolysis

Caption: Deprotection of Poly(4-acetoxystyrene).

Detailed Protocol for Deacetylation:

Materials:

  • Poly(4-acetoxystyrene)

  • Methanol or Isopropyl alcohol

  • Ammonium hydroxide or Sodium hydroxide solution

  • Deionized water

  • Hydrochloric acid (for neutralization if using NaOH)

Procedure:

  • Dissolution: Dissolve the poly(4-acetoxystyrene) in methanol or isopropyl alcohol in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add a solution of ammonium hydroxide in water dropwise to the polymer solution.[1] The amount of base should be in molar excess relative to the acetate groups.

  • Reaction: Heat the mixture to reflux and maintain for 18 hours.[1] The polymer should remain dissolved during the reaction.

  • Isolation: Cool the reaction to room temperature. Precipitate the poly(4-hydroxystyrene) by pouring the solution into a large volume of deionized water.

  • Purification: Filter the white precipitate and wash thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the final poly(4-hydroxystyrene) product in a vacuum oven at 50 °C overnight.

Part 4: Applications in Drug Development and Beyond

The resulting poly(4-hydroxystyrene) is an amphiphilic polymer that can self-assemble into various nanostructures in solution, making it a promising material for drug delivery applications.[3][4]

  • Vesicles for Drug Encapsulation: PHS can form vesicles in mixed solvent systems (e.g., water/methanol), which can encapsulate anti-cancer drugs like doxorubicin.[3][4]

  • pH-Responsive Release: The release of encapsulated drugs from PHS vesicles can be pH-dependent, offering a mechanism for targeted drug delivery to specific tissues or cellular compartments.[3]

  • Biocompatibility: The hydroxyl groups on the polymer backbone can engage in hydrogen bonding, influencing the polymer's interaction with biological systems.

Beyond drug delivery, the phenolic nature of PHS makes it a valuable material for:

  • Photoresists: As mentioned, this is a primary application in the semiconductor industry.

  • Antioxidant Polymers: Phenolic compounds are known for their antioxidant properties, which can be imparted to polymer systems.[5]

  • Blends and Composites: PHS can be blended with other polymers to modify their properties.

Part 5: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through a series of characterization steps.

  • Monitoring Polymerization: The progress of the NMP can be monitored by taking aliquots at different time points and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight and the maintenance of a low PDI.

  • Confirming Deprotection: Successful deprotection can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the carbonyl peak from the acetate group (around 1760 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3200-3500 cm⁻¹). ¹H NMR spectroscopy can also be used to confirm the removal of the acetyl methyl protons.

By following these analytical procedures, researchers can ensure the successful synthesis and modification of their functional polymers.

References

  • Hurley, C. M., et al. (2023). Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene). Polymer Chemistry.
  • Barclay, G. G., et al. The “Living” Free Radical Synthesis of Poly(4-hydroxystyrene): Physical Properties and Dissolution Behavior. Macromolecules.
  • Hurley, C. M., et al. (2024). Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4- bromophenyloxy)styrene). Polymer Chemistry.
  • Lochab, B., et al. (2014). Naturally occurring phenolic sources: monomers and polymers. RSC Publishing.
  • Domenichelli, I., et al.
  • Domenichelli, I., et al. Styrene and substituted styrene grafted functional polyolefins: Via nitroxide mediated polymerization.
  • Sreelatha, N., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
  • Domenichelli, I., et al.
  • Barclay, G. G., et al. The “Living” Free Radical Synthesis of Poly(4-hydroxystyrene): Physical Properties and Dissolution Behavior.

Sources

Application

Application Notes and Protocols for the Extraction of 4-(but-2-en-2-yl)phenyl acetate from Biological Matrices

This technical guide provides a comprehensive overview of solvent extraction techniques for the quantification of 4-(but-2-en-2-yl)phenyl acetate from various biological matrices. It is intended for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of solvent extraction techniques for the quantification of 4-(but-2-en-2-yl)phenyl acetate from various biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for sample preparation prior to analytical determination. This document emphasizes the rationale behind methodological choices, ensuring a deep understanding of the principles at play.

Introduction to 4-(but-2-en-2-yl)phenyl acetate and its Analysis in Biological Samples

The choice of extraction technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of quantification, and the desired sample throughput. This guide will explore three widely used and effective solvent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Method Selection: A Comparative Overview

The selection of an appropriate extraction method is a critical first step. Below is a comparative table to aid in this decision-making process.

Technique Principle Advantages Disadvantages Best Suited For
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[7]Simple, inexpensive, and effective for removing highly polar interferences.Can be labor-intensive, may form emulsions, and can use large volumes of organic solvents.Initial method development, and when high-throughput is not a primary concern.
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and a liquid mobile phase.[8]High selectivity, high recovery, easily automated for high-throughput, and reduced solvent consumption compared to LLE.[8]Can be more expensive than LLE, and method development can be more complex.Routine analysis requiring high sample throughput and clean extracts.
QuEChERS A two-step process involving an initial extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[9][10]Fast, simple, uses minimal solvent, and is effective for a wide range of analytes.[11]May not be as selective as traditional SPE for all matrices.High-throughput screening of a large number of samples, particularly from complex matrices like tissue.

Detailed Protocols and Methodologies

Liquid-Liquid Extraction (LLE) Protocol for 4-(but-2-en-2-yl)phenyl acetate from Plasma

LLE is a classic technique that relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent.[7] For a hydrophobic compound like 4-(but-2-en-2-yl)phenyl acetate, a water-immiscible organic solvent will be used to extract it from the aqueous biological matrix.

Causality of Experimental Choices:

  • Solvent Selection: The choice of extraction solvent is critical. A solvent that is immiscible with the sample matrix (e.g., plasma, which is aqueous) and has a high affinity for the analyte is required. Given the non-polar nature of 4-(but-2-en-2-yl)phenyl acetate, solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or n-butyl acetate are suitable choices.[12][13] MTBE is often preferred due to its lower tendency to form emulsions compared to ethyl acetate.[6][14]

  • pH Adjustment: While 4-(but-2-en-2-yl)phenyl acetate itself is not ionizable, adjusting the pH of the sample can help to suppress the ionization of potential acidic or basic interferences, thereby minimizing their extraction into the organic phase. A neutral or slightly acidic pH is generally a good starting point.

  • Salting-Out Effect: The addition of a salt, such as sodium chloride or sodium sulfate, to the aqueous phase can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous layer.[15]

Experimental Workflow Diagram (LLE):

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (e.g., MTBE) vortex1->add_solvent vortex2 Vortex/Mix add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS or GC-MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Step-by-Step Protocol:

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To 500 µL of plasma in a polypropylene centrifuge tube, add 10 µL of an internal standard (IS) solution (a structurally similar compound not present in the sample).

  • Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer to the organic phase.

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers and pellet any precipitated proteins.[16]

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein pellet.

    • Repeat the extraction (steps 2.1-2.3) with a fresh aliquot of MTBE for improved recovery, and combine the organic extracts.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., the initial mobile phase for LC-MS analysis) by vortexing for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol for 4-(but-2-en-2-yl)phenyl acetate from Urine

SPE is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge to retain the analyte of interest while allowing interfering compounds to pass through.[8] For a non-polar compound like 4-(but-2-en-2-yl)phenyl acetate, a reversed-phase sorbent (e.g., C18) is the most appropriate choice.[17][18]

Causality of Experimental Choices:

  • Sorbent Selection: A C18 (octadecyl) bonded silica sorbent is ideal for retaining hydrophobic compounds like 4-(but-2-en-2-yl)phenyl acetate from an aqueous matrix like urine through non-polar interactions.[8]

  • Conditioning and Equilibration: The conditioning step with a water-miscible organic solvent (e.g., methanol) solvates the C18 chains, making them accessible to the analyte. The equilibration step with water or a buffer similar to the sample matrix prepares the sorbent for sample loading and prevents the analyte from eluting prematurely.[19]

  • Wash Step: A wash step with a weak solvent (e.g., water or a low percentage of organic solvent in water) is crucial for removing polar interferences that may have been retained on the sorbent, without eluting the analyte of interest.

  • Elution: A strong, non-polar solvent (e.g., methanol, acetonitrile, or dichloromethane) is used to disrupt the interaction between the analyte and the sorbent, thereby eluting the analyte from the cartridge.[8][17]

Experimental Workflow Diagram (SPE):

SPE_Workflow start Start: Urine Sample pretreat Pre-treat Sample (e.g., pH adjustment, add IS) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (e.g., Methanol) equilibrate Equilibrate Cartridge (e.g., Water) condition->equilibrate equilibrate->load wash Wash Cartridge (e.g., Water/Methanol mix) load->wash elute Elute Analyte (e.g., Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS or GC-MS reconstitute->analyze QuEChERS_Workflow start Start: Tissue Sample homogenize Homogenize Tissue with Water and IS start->homogenize add_solvent_salts Add Acetonitrile and QuEChERS Salts homogenize->add_solvent_salts shake Shake/Vortex add_solvent_salts->shake centrifuge1 Centrifuge shake->centrifuge1 take_aliquot Take Aliquot of Acetonitrile Layer centrifuge1->take_aliquot dspe Add to d-SPE Tube (PSA, C18, MgSO4) take_aliquot->dspe shake2 Shake/Vortex dspe->shake2 centrifuge2 Centrifuge shake2->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant analyze Analyze by LC-MS/MS or GC-MS collect_supernatant->analyze

Caption: QuEChERS workflow for tissue samples.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 1 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 5 mL of water and 10 µL of the internal standard (IS) solution.

    • Vortex for 1 minute.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes. [20]

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 2 minutes.

  • Analysis:

    • Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

Method Validation

All bioanalytical methods must be validated to ensure they are reliable and reproducible for their intended use. [3][21]Key validation parameters, as recommended by regulatory agencies like the FDA, include: [3][21]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [5]* Accuracy: The closeness of the determined value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to un-extracted standards.

  • Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, undetected components from the sample matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

A summary of typical acceptance criteria for these validation parameters is provided in the table below.

Parameter Acceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Recovery Consistent, precise, and reproducible, though not necessarily 100%. [3]
Matrix Effect The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte concentration should be within ±15% of the baseline concentration.

Conclusion

The successful quantification of 4-(but-2-en-2-yl)phenyl acetate in biological matrices is highly dependent on the selection and optimization of the sample extraction technique. This guide has provided detailed protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS, along with the scientific rationale behind the key steps in each method. The choice between these techniques will depend on the specific requirements of the study, including the nature of the biological matrix, the desired level of sample cleanup, and the required sample throughput. Regardless of the method chosen, a thorough method validation is essential to ensure the generation of high-quality, reliable, and reproducible data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. (Archived). [Link]

  • Klančar, U., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • World Health Organization. (2024). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • Biotage. Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. [Link]

  • Nedelkov, D., & Nelson, R. W. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry, 75(11), 2789–2794. [Link]

  • Vuckovic, D. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments, (89), e51588. [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412–431. [Link]

  • Cazorla-Reyes, R., Fernández-Moreno, J. L., Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Talanta, 85(1), 183–196. [Link]

  • Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method. [Link]

  • Vuckovic, D. (2014). Separation of the hydrophilic and hydrophobic layers during liquid-liquid extraction (LLE) step. ResearchGate. [Link]

  • SPEX SamplePrep. (2020, August 1). QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. YouTube. [Link]

  • Norli, H. R., Christiansen, A., & Deribe, E. (2011). Application of QuEChERS method for extraction of selected persistent organic pollutants in fish tissue and analysis by gas chromatography mass spectrometry. Journal of Chromatography A, 1218(41), 7234–7241. [Link]

  • Sari, Y. P., & Martono, S. (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Pandawa Institute Journals. [Link]

  • Park, S., Kim, Y., Jung, S., & Kim, H. (2020). Comparison of solvent extraction of phenyl acetate from the acetylation reaction mixture. ResearchGate. [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. [Link]

  • Cazorla-Reyes, R., et al. (2011). Single Solid Phase Extraction Method for the Simultaneous Analysis of Polar and Non-Polar Pesticides in Urine Samples by Gas Chromatography and Ultra High Pressure Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Ecoxtract. (2021). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. [Link]

  • Kim, H., et al. (2020). Derivatization reaction of phenol to phenyl acetate. ResearchGate. [Link]

  • Atanasov, V., et al. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC. [Link]

  • Alagöz, A. S. (2024). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. EUCHEMBIOJ Reviews. [Link]

  • Kim, H., et al. (2020). Gas chromatographic determination of phenol in fish tissues as a phenyl acetate derivative following solvent extraction of acidified samples. Acta Chromatographica, 32(1), 59-64. [Link]

  • Shariati, S., Yamini, Y., Darabi, M., & Amini, M. (2007). Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids. Journal of Chromatography B, 855(2), 228-235. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21119823, (S)-4-(1-Hydroxyallyl)phenyl acetate. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Phenyl-2-butyl acetate (FDB010071). [Link]

  • The Good Scents Company. (n.d.). butyl phenyl acetate, 122-43-0. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to In Vitro Cytotoxicity Assessment of 4-(but-2-en-2-yl)phenyl acetate

Abstract The evaluation of a compound's effect on cell viability is a cornerstone of toxicology and drug discovery.[1] This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of 4-(but...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The evaluation of a compound's effect on cell viability is a cornerstone of toxicology and drug discovery.[1] This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of 4-(but-2-en-2-yl)phenyl acetate, a specific phenyl acetate derivative. Phenyl acetate and its related compounds have garnered interest for their potential antineoplastic properties, often inducing growth inhibition or apoptosis in malignant cells.[2][3] To provide a robust and multi-faceted analysis, this guide presents two distinct, well-established cytotoxicity assay protocols: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity. By employing assays with different biological endpoints, researchers can obtain a more complete and reliable profile of a compound's cytotoxic effects. These protocols are designed for implementation by cell biologists, toxicologists, and drug development professionals.

Introduction: The Rationale for Dual-Endpoint Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools for the initial screening of chemical compounds for potential toxicity or therapeutic efficacy.[4][5] The core principle involves exposing cultured mammalian cells to the test substance and measuring the resulting impact on cell health.[6]

The compound of interest, 4-(but-2-en-2-yl)phenyl acetate, belongs to the phenyl acetate family. Related molecules have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, making this structural class a subject of ongoing research.[2][7] A thorough cytotoxic assessment is the first step in characterizing its biological activity.

A single assay, however, provides only one perspective on a compound's mechanism. For instance, a compound might inhibit metabolic processes without immediately causing cell death, or it might compromise the cell membrane directly. To mitigate the risk of false negatives or misleading results, we advocate for a dual-assay approach:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on metabolic activity.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the soluble yellow salt into an insoluble purple formazan precipitate.[1][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12] The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]

By concurrently evaluating metabolic function (MTT) and membrane integrity (LDH), researchers can gain deeper insight into the potential mechanism of action of 4-(but-2-en-2-yl)phenyl acetate.

Materials and Reagents

General:

  • Selected mammalian cell line(s) (e.g., HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at relevant wavelengths

Test Compound:

  • 4-(but-2-en-2-yl)phenyl acetate

  • Dimethyl sulfoxide (DMSO), cell culture grade

MTT Assay Specific:

  • MTT reagent (5 mg/mL in sterile PBS)[1][13]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[8][13]

LDH Assay Specific:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis solution)[10][14]

  • Serum-free culture medium

Protocol 1: MTT Assay for Metabolic Viability

This protocol determines the effect of 4-(but-2-en-2-yl)phenyl acetate on cellular metabolic activity.

Principle of the MTT Assay

The assay's foundation lies in the enzymatic reduction of the yellow MTT substrate by mitochondrial dehydrogenases within viable cells.[1] This reaction produces insoluble purple formazan crystals.[6] The subsequent solubilization of these crystals generates a colored solution whose absorbance intensity is proportional to the number of living, metabolically active cells.[9]

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to a predetermined optimal density (typically 5,000–15,000 cells per well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for background control.[9]

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[9]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of 4-(but-2-en-2-yl)phenyl acetate in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should be non-toxic, typically ≤ 0.5%.

    • Create a vehicle control by diluting DMSO in medium to the same final concentration used for the test compound.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated control).[15]

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Reaction and Measurement:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9][15]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.[9]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8][13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[1][13]

    • Read the absorbance on a microplate reader at a wavelength of 570-590 nm.[1][13] A reference wavelength around 620-630 nm can be used to reduce background noise.[8]

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed Seed Cells in 96-Well Plate (5,000-15,000 cells/well) incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 Allow attachment treat_cells Treat Cells with Compound (24-72h incubation) incubate1->treat_cells prepare_cpd Prepare Serial Dilutions of 4-(but-2-en-2-yl)phenyl acetate prepare_cpd->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize Aspirate Medium, Add Solubilization Buffer add_mtt->solubilize shake Shake Plate (15 min) solubilize->shake read_abs Read Absorbance (590 nm) shake->read_abs

Caption: Workflow for the MTT-based cell viability assay.

Protocol 2: LDH Assay for Cytotoxicity

This protocol quantifies cytotoxicity by measuring the release of LDH from cells with compromised membranes following treatment with 4-(but-2-en-2-yl)phenyl acetate.

Principle of the LDH Assay

The assay is a two-step enzymatic reaction.[10] First, the released LDH catalyzes the oxidation of lactate to pyruvate, which reduces NAD+ to NADH.[11] In the second step, a catalyst (diaphorase) uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product.[10][11] The amount of formazan is directly proportional to the amount of LDH released into the medium, thereby indicating the level of cytotoxicity.[10]

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol (Sections 3.2.1 and 3.2.2). It is crucial to use serum-free or low-serum medium during the treatment phase, as serum contains high levels of LDH that can create background noise.[10]

  • Establishment of Controls (Crucial for Data Normalization):

    • Untreated Control (Spontaneous LDH Release): Cells treated with medium only (or vehicle control). Represents baseline LDH release from healthy cells.

    • Maximum LDH Release Control: A set of untreated cells lysed by adding the kit's lysis solution (often containing Triton X-100) 30-60 minutes before the end of the incubation period.[11][16] This represents 100% cytotoxicity.

    • Background Control: Medium only (no cells) to measure background LDH activity in the culture medium.[10]

  • LDH Reaction and Measurement:

    • After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[10]

    • Carefully transfer 50-100 µL of supernatant from each well to a corresponding well in a new, clean 96-well plate.[10][16] Take care not to disturb the cell layer.

    • Prepare the LDH Reaction Solution according to the manufacturer's instructions.

    • Add 100 µL of the LDH Reaction Solution to each well containing supernatant.[10]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[10][14]

    • Add 50 µL of Stop Solution (if provided in the kit) to each well.

    • Read the absorbance on a microplate reader at the wavelength specified by the kit manufacturer, typically 490 nm.[11][16]

LDH Assay Workflow Diagram

LDH_Workflow cluster_prep Day 1-2: Preparation & Treatment cluster_assay Day 3/4: Assay cluster_controls Essential Controls seed Seed Cells in 96-Well Plate treat Treat with Compound + Controls (24-72h) seed->treat centrifuge Centrifuge Plate (400 x g, 5 min) treat->centrifuge spontaneous Spontaneous Release (Untreated Cells) transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix (30 min incubation, dark) transfer->add_reagent read_abs Read Absorbance (490 nm) add_reagent->read_abs maximum Maximum Release (Lysis Buffer) background Background (Medium Only)

Caption: Workflow for the LDH-based cytotoxicity assay.

Data Analysis and Interpretation

Calculations

For MTT Assay:

  • Subtract the average absorbance of the medium-only blank from all other readings.

  • Calculate the Percentage Viability using the following formula: % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100

For LDH Assay:

  • Subtract the average absorbance of the background control from all other readings.

  • Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = ((Treated Sample LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., 50% viability in an MTT assay or 50% cytotoxicity in an LDH assay).[5]

  • Plot the percentage viability or cytotoxicity on the Y-axis against the log of the compound concentration on the X-axis.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to fit the data and calculate the precise IC₅₀ value.

Sample Data Presentation

The IC₅₀ values obtained should be presented clearly in a table for comparison across different cell lines and exposure times.

Cell LineAssay TypeExposure Time (h)IC₅₀ (µM) for 4-(but-2-en-2-yl)phenyl acetate
HeLaMTT48Hypothetical Value
HeLaLDH48Hypothetical Value
A549MTT48Hypothetical Value
A549LDH48Hypothetical Value
HEK293T (Normal)MTT48Hypothetical Value

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in MTT assay Contamination (bacterial/yeast); Phenol red or serum interference.[1][13]Use sterile technique; Use phenol red-free medium for the assay; Include proper background controls.[9]
Compound precipitates in medium Poor solubility of 4-(but-2-en-2-yl)phenyl acetate.Increase the DMSO concentration in the stock solution; ensure the final DMSO concentration in the well remains <0.5%; sonicate the stock solution.
High background in LDH assay Serum in the assay medium contains LDH; Cell damage during handling.[10]Use serum-free medium for the treatment period; Handle plates gently, avoid vigorous pipetting.
Inconsistent replicates Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding; Use calibrated multichannel pipettes; Avoid using the outermost wells of the plate.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Provost & Wallert Research. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate.
  • Gautam, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • MedchemExpress. (n.d.). Cytotoxicity LDH Assay Kit.
  • Promega. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Rahman, N. A. A., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A.
  • Bio-protocol. (2016). In vitro cytotoxicity assay.
  • Kim, J. Y., et al. (2009). The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. FEBS Journal, 276(15), 4037-50.
  • Chow, J. M., et al. (2000). Induction of apoptosis in malignant B cells by phenylbutyrate or phenylacetate in combination with chemotherapeutic agents. Blood, 95(4), 1468-75.
  • Carducci, M. A., et al. (1996). Phenylbutyrate induces apoptosis in human prostate cancer and is more potent than phenylacetate. Clinical Cancer Research, 2(2), 379-87. Retrieved March 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(but-2-en-2-yl)phenyl acetate Synthesis

Welcome to the Technical Support Center. Synthesizing 4-(but-2-en-2-yl)phenyl acetate via the direct Suzuki-Miyaura cross-coupling of 4-acetoxyphenylboronic acid (or its pinacol ester) with 2-bromo-2-butene presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 4-(but-2-en-2-yl)phenyl acetate via the direct Suzuki-Miyaura cross-coupling of 4-acetoxyphenylboronic acid (or its pinacol ester) with 2-bromo-2-butene presents a unique intersection of chemical challenges. You must forge a sterically hindered C(sp²)–C(sp²) bond while simultaneously preventing the cleavage of a base-sensitive acetate protecting group and suppressing the stereochemical scrambling of the 2-butene geometry.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and a self-validating protocol to ensure high-yield, stereoretentive synthesis.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My isolated yield is consistently below 30%, and LC-MS analysis shows a dominant highly polar byproduct. What is causing this? A: You are likely observing base-mediated acetate hydrolysis. Traditional Suzuki-Miyaura couplings utilize aqueous carbonate bases (e.g., Na₂CO₃ in EtOH/H₂O), which rapidly saponify the acetate group on your boronic acid or product to yield 4-(but-2-en-2-yl)phenol (m/z 148.1). To prevent this, step-economy dictates switching to strictly anhydrous conditions. Utilizing mild, anhydrous bases such as finely milled K₃PO₄ or CsF in non-nucleophilic solvents (e.g., Toluene/THF) provides the necessary basicity for transmetalation without triggering ester cleavage, a principle established in foundational.

Q2: I am using stereopure (E)-2-bromo-2-butene, but NMR analysis of my product shows a 60:40 E/Z mixture. How do I maintain stereoretention? A: Stereochemical scrambling in vinyl halide cross-couplings occurs when the rate of transmetalation or reductive elimination is slower than the rate of isomerization of the intermediate vinyl-palladium(II) species. To lock the stereochemistry, you must accelerate the catalytic cycle. Employing bulky, electron-rich biaryl phosphine ligands (such as SPhos or RuPhos) forces rapid reductive elimination due to steric crowding at the metal center, effectively "trapping" the original alkene geometry before isomerization can occur .

Q3: The reaction stalls prematurely at 40% conversion, and I detect significant amounts of 4-acetoxybenzene. How can I drive the reaction to completion? A: The presence of 4-acetoxybenzene indicates protodeboronation of your starting material. This side reaction outcompetes transmetalation when trace water is present or when the active Pd(0) concentration is too low. To resolve this, switch from the free boronic acid to the more stable pinacol ester (Bpin). Additionally, ensure your Pd(OAc)₂ and ligand are pre-activated to form the active L₂Pd(0) species before introducing the boronic ester, ensuring transmetalation occurs immediately upon addition .

Part 2: Mechanistic Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of 4-(but-2-en-2-yl)phenyl acetate? CheckTLC Analyze LC-MS / GC-MS Profile Start->CheckTLC Issue1 Highly Polar Spot Detected (m/z = 148, Phenol Byproduct) CheckTLC->Issue1 Issue2 Multiple Non-Polar Spots (E/Z Stereochemical Scrambling) CheckTLC->Issue2 Issue3 Unreacted Starting Material + Protodeboronation CheckTLC->Issue3 Sol1 Acetate Hydrolysis: Switch to anhydrous K₃PO₄ or CsF in THF/Toluene Issue1->Sol1 Sol2 E/Z Isomerization: Use bulky, electron-rich ligands (e.g., SPhos), lower temp Issue2->Sol2 Sol3 Poor Transmetalation: Use Bpin ester, slow addition, check Pd source Issue3->Sol3

Fig 1. Diagnostic workflow for troubleshooting 4-(but-2-en-2-yl)phenyl acetate synthesis failures.

Part 3: Standardized, Self-Validating Experimental Protocol

This protocol utilizes anhydrous conditions and a highly active catalyst system to ensure >85% yield while preserving both the acetate group and the alkene geometry.

Reagents:

  • 4-Acetoxyphenylboronic acid pinacol ester (1.1 equiv, 1.1 mmol)

  • (E)-2-bromo-2-butene (1.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (anhydrous, 2.0 equiv, 2.0 mmol)

  • Toluene/THF (4:1 v/v, anhydrous, degassed)

Step-by-Step Methodology:

  • System Preparation & Moisture Validation:

    • Flame-dry a Schlenk tube under vacuum and backfill with dry Argon (repeat 3x).

    • Validation Checkpoint 1: Perform a Karl Fischer titration on your Toluene/THF solvent mixture. Do not proceed if water content exceeds 50 ppm. Trace water will initiate acetate hydrolysis.

  • Catalyst Pre-Activation:

    • In a glovebox, charge the Schlenk tube with Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg).

    • Add 1 mL of anhydrous THF and stir at room temperature for 15 minutes.

    • Validation Checkpoint 2: The solution must transition from reddish-brown to a clear, pale yellow. This visual cue confirms the reduction of Pd(II) to the active L₂Pd(0) species.

  • Reagent Assembly:

    • To the active catalyst solution, add 4-acetoxyphenylboronic acid pinacol ester (288 mg) and anhydrous K₃PO₄ (424 mg).

    • Validation Checkpoint 3: Inspect the K₃PO₄ before addition. It must be a free-flowing, finely milled powder. If it is clumped, it has absorbed atmospheric moisture and will cause ester cleavage.

  • Cross-Coupling:

    • Inject (E)-2-bromo-2-butene (135 mg) followed by 4 mL of anhydrous Toluene.

    • Seal the tube and heat the reaction mixture to 65 °C with vigorous stirring (800 rpm) for 4 hours.

  • Reaction Monitoring & Quench:

    • Validation Checkpoint 4: After 2 hours, withdraw a 20 µL aliquot under Argon, dilute with 1 mL MeCN, and analyze via LC-MS. You should observe the product mass (m/z 190.1). If the phenol byproduct (m/z 148.1) exceeds 5% relative area, halt the reaction immediately to prevent further degradation.

    • Upon completion, cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Part 4: Quantitative Data & Optimization Metrics

The table below summarizes the causality between specific reaction parameters and the resulting chemical failures, validating the optimized protocol provided above.

EntryBase / Solvent SystemCatalyst / LigandTemp (°C)Conversion (%)Hydrolysis (%)E:Z RatioIsolated Yield (%)
1Na₂CO₃ / EtOH:H₂O (Standard)Pd(PPh₃)₄80>9582 (High)55:45< 10
2K₂CO₃ / Toluene (Anhydrous)Pd(dppf)Cl₂90601570:3042
3CsF / THF (Anhydrous)Pd(OAc)₂ / PPh₃6585< 560:4068
4 K₃PO₄ / Toluene:THF (Optimized) Pd(OAc)₂ / SPhos 65 >95 < 2 >95:5 88

Note: Entry 1 demonstrates complete destruction of the acetate group. Entry 3 prevents hydrolysis but fails to control stereochemistry due to a slow reductive elimination step with PPh₃. Entry 4 successfully balances all mechanistic demands.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.[Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2013). Mechanism of Palladium-Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic "Bases" and Their Countercations. Chemistry - A European Journal.[Link]

  • Crouch, I. T., Lehmann, J. W., Blair, D. J., & Burke, M. D. (2019). Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids. Nature Communications.[Link]

Optimization

optimizing solvent polarity for 4-(but-2-en-2-yl)phenyl acetate recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of purifying 4-(but-2-en-2-yl)phenyl acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of purifying 4-(but-2-en-2-yl)phenyl acetate . This compound presents a unique crystallization challenge due to its dual-character structure: a moderately polar, hydrogen-bond-accepting acetate headgroup paired with a highly lipophilic, conformationally flexible alkene tail.

Below, you will find a mechanistic breakdown of solvent polarity optimization, a self-validating experimental protocol, and a targeted troubleshooting Q&A.

Workflow: Solvent Optimization Logic

SolventOptimization Start Analyze Solute Polarity Single Screen Single Solvents (e.g., Heptane) Start->Single DissolveHot Dissolves at Boiling Point? Single->DissolveHot CrystCold Crystallizes upon Cooling? DissolveHot->CrystCold Yes Mixed Initiate Mixed-Solvent (EtOAc/Heptane) DissolveHot->Mixed No Oiling Oiling Out Detected? CrystCold->Oiling No / Oil Forms Success Proceed to Isolation & Drying CrystCold->Success Yes Mixed->DissolveHot Adjust Increase 'Good' Solvent Ratio Oiling->Adjust Yes Adjust->DissolveHot

Workflow for optimizing recrystallization solvent systems to prevent oiling out.

Section 1: Solvent Selection & Polarity Optimization (FAQs)

Q: Why is solvent polarity critical for 4-(but-2-en-2-yl)phenyl acetate? A: This molecule possesses a contradictory solubility profile. If the recrystallization solvent is too non-polar (e.g., pure hexane), the lipophilic but-2-en-2-yl tail ensures the molecule remains highly soluble even at low temperatures, resulting in poor crystalline yield. Conversely, highly polar solvents like water will reject the lipophilic tail entirely, preventing dissolution even at boiling temperatures. The ideal system relies on a moderate polarity index or a mixed "solvent/anti-solvent" approach to modulate the solubility gradient dynamically across temperatures ().

Q: How do I select the right mixed-solvent system? A: You must pair a "good" solvent (dissolves the compound readily at all temperatures) with a "bad" anti-solvent (poor solubility at all temperatures) that are completely miscible. For this ester, Ethyl Acetate (good) and Heptane (bad) are the industry standard. Heptane is preferred over Hexane due to its higher boiling point, which provides a broader thermodynamic gradient for crystallization upon cooling ().

Quantitative Solvent Data for System Selection

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantRole in Recrystallization
Heptane 0.198.41.9Anti-Solvent (Bad)
Toluene 2.4110.62.4Single Solvent (Risk of high cold solubility)
Isopropanol 3.982.518.3Protic Alternative (Moderate)
Ethyl Acetate 4.477.16.0Solvent (Good)
Water 10.2100.080.1Anti-Solvent (Incompatible)

Section 2: Self-Validating Mixed-Solvent Protocol

This step-by-step methodology utilizes the Ethyl Acetate / Heptane system. Every step includes a mechanistic causality and a validation check to ensure the system is behaving thermodynamically as expected.

Step 1: Initial Dissolution

  • Action: Weigh the crude 4-(but-2-en-2-yl)phenyl acetate into an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 2-3 mL per gram of solute) while stirring on a hot plate until complete dissolution is achieved.

  • Causality: Minimizing the "good" solvent ensures the solution is as close to saturation as possible, maximizing eventual yield.

  • Validation Check: If insoluble particulates remain after boiling, they are likely inorganic salts or cross-coupled polymeric impurities. Perform a hot gravity filtration before proceeding.

Step 2: Anti-Solvent Titration

  • Action: Maintain the solution at a gentle boil. Add hot Heptane dropwise. Continue until the solution reaches the "cloud point" (a persistent faint turbidity that does not disappear upon swirling).

  • Causality: The cloud point physically manifests the exact thermodynamic threshold where the solution hits its saturation limit at the boiling point.

  • Validation Check: If the solution turns milky white instantly and violently, the anti-solvent was added too rapidly, causing localized crashing out. Re-heat to boiling to validate that the cloudiness is reversible.

Step 3: Clarification

  • Action: Add hot Ethyl Acetate dropwise (usually 1-3 drops) just until the solution becomes perfectly clear again.

  • Causality: This pushes the system slightly back into the undersaturated zone at boiling, preventing impurities from acting as premature nucleation sites.

Step 4: Controlled Nucleation (Cooling)

  • Action: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature over 45-60 minutes.

  • Causality: Slow cooling minimizes the rate of supersaturation generation. This favors the growth of large, pure crystal lattices rather than trapping impurities in a rapid, disordered crash-out.

Step 5: Yield Maximization & Isolation

  • Action: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 15 minutes. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane.

Section 3: Troubleshooting Guide

Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing during cooling. How do I fix this? A: Oiling out happens when the temperature of the solution drops below the saturation point but remains above the melting point of the solute in that specific solvent mixture (). The flexible but-2-en-2-yl group introduces steric bulk that disrupts highly ordered π−π stacking, severely lowering the crystal lattice energy and making the compound prone to phase separation.

  • The Fix: You must alter the solvent polarity to ensure the cloud point occurs at a lower temperature. Re-heat the mixture to boiling, add 5-10% more Ethyl Acetate (the "good" solvent), and cool again. Alternatively, introducing a pure seed crystal at the metastable zone can force solid nucleation before liquid-liquid separation occurs.

Q: The solution turned dark brown during heating. Is the compound degrading? A: Yes, potentially. Prolonged heating of electron-rich aromatic compounds or alkenes can lead to oxidation or polymerization. The but-2-en-2-yl group is susceptible to autoxidation if heated excessively in the presence of oxygen.

  • The Fix: Minimize the time the compound spends at boiling temperatures. If discoloration occurs, add a small spatula tip of activated charcoal (Norit) during Step 1, boil briefly, and perform a hot filtration through Celite before proceeding to the anti-solvent titration.

Q: My compound crystallized, but the melting point is broad and lower than expected. What happened? A: A depressed and broad melting point indicates trapped impurities or residual solvent. Because 4-(but-2-en-2-yl)phenyl acetate has a bulky alkene tail, rapid crystallization can cause lattice defects that trap Ethyl Acetate within the crystal matrix.

  • The Fix: Re-dissolve the crystals and repeat the protocol, but strictly decrease the cooling rate. Ensure the final drying step is performed under high vacuum (e.g., in a vacuum desiccator) for at least 12 hours to strip residual solvent.

References

  • University of York. "Solvent Choice - Chemistry Teaching Labs". york.ac.uk.[Link][1]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". mt.com.[Link][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 4-(but-2-en-2-yl)phenyl acetate in Cell Culture

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing thermodynamic and kinetic solubility barriers when working with highly lipophilic small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing thermodynamic and kinetic solubility barriers when working with highly lipophilic small molecules.

4-(but-2-en-2-yl)phenyl acetate is a highly hydrophobic phenyl acetate ester[1]. Its structural features—a non-polar butenyl chain and a phenyl ring—drive a high partition coefficient (LogP), making it energetically unfavorable to dissolve in aqueous cell culture media[2]. When introduced into an aqueous environment, the compound rapidly minimizes its surface area exposed to water, leading to aggregation, precipitation, and ultimately, false-negative assay results.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure reliable in vitro delivery of this compound.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 4-(but-2-en-2-yl)phenyl acetate precipitate immediately upon addition to my culture media, even though it is fully dissolved in my DMSO stock? A: This is a classic example of the "solvent shift" effect . When a highly concentrated DMSO stock is spiked into aqueous media, the DMSO rapidly diffuses into the bulk water. The hydrophobic ester is left behind in a state of supersaturation. Because the compound cannot form hydrogen bonds with water, hydrophobic interactions force the molecules together (nucleation), leading to rapid micro-precipitation. You are observing the thermodynamic transition from a soluble monomer to an insoluble crystalline or amorphous aggregate.

Q2: Can I simply increase the DMSO concentration in my media to keep the compound soluble? A: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe confounding variables. Dimethyl sulfoxide (DMSO) exhibits dose-dependent cytotoxicity and alters lipid bilayer fluidity. For reliable in vitro assays, the final DMSO concentration in the cell culture medium must be kept at or below 0.5% (v/v), and ideally ≤0.1%[3]. Exceeding this threshold can induce osmotic stress, alter gene expression, and cause false-positive phenotypic changes.

Q3: If DMSO is limited, what is the most effective carrier system for this specific ester? A: The gold standard for solubilizing lipophilic phenyl esters in cell culture is complexation with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) [4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The butenyl chain and phenyl ring of 4-(but-2-en-2-yl)phenyl acetate dynamically partition into this hydrophobic cavity, forming a non-covalent inclusion complex. This shields the lipophilic regions from water, allowing the compound to remain dispersed in the aqueous phase without requiring toxic levels of organic solvents.

Part 2: Quantitative Data & Strategy Comparison

To select the appropriate solubilization strategy, compare the operational limits and mechanisms of standard carrier systems summarized below.

Solubilization StrategyPrimary MechanismMax Achievable Concentration in MediaCytotoxicity RiskPros & Cons
DMSO (Co-solvent) Solvent polarity reductionLow (< 5 µM)High (>0.5% v/v)[3]Pros: Easy to prepare.Cons: High risk of micro-precipitation; solvent toxicity.
Bovine Serum Albumin (BSA) Non-specific hydrophobic bindingMedium (~20-50 µM)LowPros: Physiologically relevant.Cons: Lot-to-lot variability; can sequester the drug away from target cells.
HP-β-CD Complexation Host-guest inclusion complexHigh (> 100 µM)Very LowPros: True aqueous dispersion; no solvent toxicity[4].Cons: Requires upfront preparation and molar ratio optimization.

Part 3: Validated Experimental Protocols

To guarantee scientific integrity, every protocol must be a self-validating system. The following methodology utilizes HP-β-CD to solubilize 4-(but-2-en-2-yl)phenyl acetate, incorporating a physical validation step to ensure no micro-precipitates confound your downstream assays.

Protocol: HP-β-CD Inclusion Complexation for Cell Culture

Reagents Needed:

  • 4-(but-2-en-2-yl)phenyl acetate (High purity)[1]

  • (2-Hydroxypropyl)-β-cyclodextrin (Cell culture tested, >99%)[4]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS. Vortex until the powder is completely dissolved. Causality: A high concentration of the host molecule is required to drive the equilibrium toward complexation.

  • Compound Addition: Add 4-(but-2-en-2-yl)phenyl acetate directly to the HP-β-CD solution to achieve your desired stock concentration (e.g., 10 mM). Do not pre-dissolve in DMSO, as residual DMSO can destabilize the inclusion complex.

  • Thermodynamic Driving (Sonication): Sonicate the suspension in a water bath at 37°C for 45 minutes. Causality: The thermal energy increases molecular collision rates, while sonication breaks up compound aggregates, allowing the cyclodextrin cavities to encapsulate the hydrophobic monomers.

  • Equilibration: Allow the solution to shake overnight at room temperature (200 rpm) to reach thermodynamic equilibrium.

  • Self-Validation & Sterilization (Critical Step): Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is highly solvent-resistant and exhibits low non-specific binding. This step physically removes any uncomplexed, precipitated ester.

    • Validation Check: Measure the absorbance of the filtrate at 600 nm using a spectrophotometer. An OD600​<0.01 confirms a true solution free of light-scattering micro-precipitates. If OD600​>0.01 , the compound has exceeded the complexation capacity; you must dilute the stock or increase the HP-β-CD ratio.

  • Application: Dilute the validated, sterile complex directly into your pre-warmed cell culture media immediately before applying it to the cells.

Part 4: Workflow & Mechanistic Visualizations

The following diagrams illustrate the operational workflow for complexation and the mechanistic pathway of cellular uptake versus precipitation.

HPBCD_Workflow A Weigh 4-(but-2-en-2-yl) phenyl acetate C Mix & Sonicate (45 min, 37°C) A->C B Prepare 20% w/v HP-β-CD in PBS B->C D Sterile Filter (0.22 µm PTFE) C->D Remove uncomplexed precipitate E Dilute in Cell Culture Media D->E F Apply to In Vitro Assay E->F

Workflow for HP-β-CD complexation of lipophilic esters in cell culture.

Uptake_Mechanism Stock DMSO Stock Media Direct Media Addition (Solvent Shift) Stock->Media High conc. Complex HP-β-CD Carrier Complex Stock->Complex Encapsulation Precip Nucleation & Precipitation Media->Precip Supersaturation Soluble Monomeric Dispersion Media->Soluble < 1 µM Complex->Soluble Controlled release Membrane Lipid Bilayer Partitioning Soluble->Membrane Target Intracellular Target Membrane->Target

Mechanistic pathway of compound precipitation vs. successful cellular uptake.

References

  • Ottokemi. "(2-Hydroxypropyl)-ß-Cyclodextrin, for cell culture, 99%+". Ottokemi. Available at: [Link]

  • Ataman Kimya. "BETA-CYCLODEXTRIN". Ataman Chemicals. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Acetylation of 4-(but-2-en-2-yl)phenol

Welcome to the technical support center for the acetylation of 4-(but-2-en-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the acetylation of 4-(but-2-en-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on maximizing the yield of the desired O-acetylated product while minimizing the formation of common byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your experimental design effectively.

Section 1: Foundational Principles - Understanding the Reaction Landscape

Before troubleshooting, it's crucial to understand the competing pathways involved in phenol acetylation. Phenols are bidentate nucleophiles, meaning they can be acylated at two different positions: the hydroxyl oxygen (O-acylation) or the activated aromatic ring (C-acylation).

Q: What are the primary competing reactions during the acetylation of 4-(but-2-en-2-yl)phenol?

A: The acetylation of 4-(but-2-en-2-yl)phenol primarily involves a competition between two pathways:

  • O-Acetylation (Esterification): This is the desired reaction, where the acetyl group from an acetylating agent (like acetic anhydride or acetyl chloride) attaches to the phenolic oxygen. This forms the ester, 4-acetoxy-1-(but-2-en-2-yl)benzene. This pathway is generally favored under kinetic control, typically using base catalysis and lower temperatures.[1]

  • C-Acetylation (Fries Rearrangement): This is the most significant side reaction. The initially formed O-acetylated ester can rearrange, migrating the acetyl group from the oxygen atom to the aromatic ring.[2][3] This reaction is catalyzed by Lewis acids (e.g., AlCl₃) or Brønsted acids and is favored under thermodynamic control (higher temperatures).[4][5] For the specified substrate, the para-position is blocked, so this rearrangement would yield ortho-acylated hydroxyaryl ketones.

The following diagram illustrates this critical divergence:

G cluster_start Reactants cluster_product Desired Product cluster_byproduct Key Byproduct Start 4-(but-2-en-2-yl)phenol + Acetylating Agent O_Acyl 4-acetoxy-1-(but-2-en-2-yl)benzene (O-Acetylation) Start->O_Acyl Base Catalysis (Pyridine, DMAP) Low Temperature (Kinetic Control) C_Acyl 2-acetyl-4-(but-2-en-2-yl)phenol (C-Acetylation) O_Acyl->C_Acyl Fries Rearrangement Lewis Acid (AlCl₃) or High Temperature (Thermodynamic Control)

Fig 1. Competing O-Acetylation and C-Acetylation Pathways.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into their causes and actionable solutions.

Issue 1: My analysis (NMR/LC-MS) shows significant amounts of an isomeric byproduct with a free hydroxyl group.

Q: I'm trying to synthesize 4-acetoxy-1-(but-2-en-2-yl)benzene, but I'm getting a major byproduct that appears to be a hydroxyaryl ketone. What is happening and how can I prevent it?

A: This is a classic case of the Fries Rearrangement , where the desired O-acetylated product isomerizes to a C-acetylated byproduct.

  • Probable Cause: Your reaction conditions are promoting thermodynamic control over kinetic control. This is typically caused by:

    • High Reaction Temperatures: Temperatures above room temperature can provide the activation energy needed for the acetyl group to migrate from the oxygen to the ring.[2]

    • Presence of Lewis or Strong Brønsted Acids: Catalysts like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or even trace acid impurities can potently catalyze the Fries rearrangement.[3][4] Even using certain solid acid catalysts can favor C-acylation.[5]

  • Solutions & Scientific Rationale:

    • Switch to Base Catalysis: Employ a basic catalyst like pyridine or 4-(dimethylamino)pyridine (DMAP). Bases deprotonate the phenol, creating a highly nucleophilic phenoxide ion that readily attacks the acetylating agent.[6] This dramatically accelerates the desired O-acetylation, allowing the reaction to proceed quickly at lower temperatures where the Fries rearrangement is kinetically disfavored.

    • Strict Temperature Control: Maintain the reaction at or below room temperature (0 °C to 25 °C). Low temperatures strongly favor the kinetically formed ester product.[2]

    • Avoid Acidic Catalysts: Scrupulously avoid Lewis and strong Brønsted acids if O-acetylation is the sole objective. If your starting material or solvent contains acidic impurities, consider a pre-treatment or purification step.

Catalyst SystemTypical ConditionsPrimary ProductKey ByproductsRationale & Cautions
Lewis Acid (e.g., AlCl₃) High Temp (>60°C), NitrobenzeneC-Acylated KetoneO-Acylated EsterAvoid for O-acetylation. Intentionally used to induce the Fries Rearrangement.[2][4]
Base (Pyridine, DMAP) Low Temp (0-25°C), CH₂Cl₂O-Acylated Ester MinimalIncreases phenol nucleophilicity, favoring kinetic O-acylation.[6][7] DMAP is a superior catalyst.
Acid (H₂SO₄, p-TsOH) Moderate TempO-Acylated EsterC-Acylated KetoneProtonates the acetylating agent but can also catalyze rearrangement.[6] Risk of byproduct formation is higher than with base catalysis.
Solvent-Free Room Temp or mild heatO-Acylated EsterMinimalCan be highly efficient and 'green'. Often requires a solid catalyst like silica sulfuric acid or can proceed with just the neat reagents.[8][9]
Issue 2: My reaction is sluggish, and I have a low yield with a lot of unreacted starting material.

Q: I've run my reaction for several hours, but TLC and NMR analysis show that a large portion of the 4-(but-2-en-2-yl)phenol has not reacted. How can I drive the reaction to completion?

A: Low conversion is typically due to insufficient activation of the reactants or a suboptimal choice of reagents.

  • Probable Cause:

    • Weak Acetylating Agent: While acetic acid can be used, it requires harsh conditions and removal of water, making it inefficient for phenols (Fischer-Speier esterification).[10]

    • Insufficient Catalysis: Running the reaction with acetic anhydride alone and without a catalyst is often very slow.[8] Phenols are less nucleophilic than aliphatic alcohols, and activation is generally required.[1]

    • Steric Hindrance: While the butenyl group is at the para position, steric or electronic effects could slightly reduce reactivity compared to unsubstituted phenol.

  • Solutions & Scientific Rationale:

    • Use a More Reactive Acetylating Agent: Acetic anhydride is the standard choice. Acetyl chloride is even more reactive but generates corrosive HCl, which must be scavenged by a base (like pyridine).[11]

    • Employ a Highly Effective Catalyst: For acetic anhydride, 4-(dimethylamino)pyridine (DMAP) is an exceptionally potent acylation catalyst, often used in small (0.05-0.2 equivalent) amounts alongside a stoichiometric base like triethylamine or pyridine. DMAP functions by forming a highly reactive N-acetylpyridinium intermediate.

    • Ensure Proper Stoichiometry: Use a slight excess of the acetylating agent (e.g., 1.2 to 1.5 equivalents) to ensure the reaction goes to completion.

    • Use Anhydrous Conditions: Water will consume the acetylating agent, reducing its effective concentration and lowering the yield.[11] Ensure solvents are dry and the reaction is protected from atmospheric moisture.

Issue 3: My crude product is difficult to purify due to persistent impurities.

Q: After my workup, I'm struggling to remove residual starting materials and byproducts like acetic acid during column chromatography. What is the best practice for workup and purification?

A: A robust workup procedure is key to obtaining a pure product and simplifying purification.

  • Probable Cause:

    • Residual Acetic Acid: Acetic anhydride reactions produce one equivalent of acetic acid as a byproduct. This can be difficult to remove by evaporation alone.[6]

    • Catalyst Residue: Basic catalysts like pyridine and DMAP must be thoroughly removed.

    • Excess Acetylating Agent: Unreacted acetic anhydride can hydrolyze during workup, forming more acetic acid.

  • Solutions & Scientific Rationale:

    • Quenching: After the reaction is complete, add a small amount of water or a primary amine to quench any excess acetic anhydride.

    • Liquid-Liquid Extraction Workup:

      • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will neutralize the acetic acid byproduct and any acidic catalyst, converting them into their respective sodium salts, which are highly soluble in the aqueous layer.[6]

      • If a basic catalyst like pyridine or DMAP was used, a subsequent wash with dilute acid (e.g., 1M HCl or 5% CuSO₄ solution) will protonate the bases, making them water-soluble and easily removed.

      • Finish with a brine wash to remove bulk water from the organic layer before drying with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

    • Purification: After solvent evaporation, the crude product should be significantly cleaner. Standard purification by flash column chromatography on silica gel or recrystallization should now be much more effective.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended general protocol for selective O-acetylation of 4-(but-2-en-2-yl)phenol?

    • A1: A robust and widely used method is catalysis with DMAP using acetic anhydride. See the detailed protocol in Section 4. This approach is fast, high-yielding, and operates under mild conditions that suppress the Fries rearrangement.[6]

  • Q2: Can I perform this acetylation without a solvent?

    • A2: Yes, solvent-free acetylation is a viable and environmentally friendly alternative.[8] The reaction can be performed by mixing the phenol, acetic anhydride, and a solid catalyst (such as silica sulfuric acid or even dried sodium bicarbonate) and stirring at room temperature or with gentle heating.[9][12] Workup typically involves diluting with a solvent, filtering off the catalyst, and then proceeding with an aqueous wash.[7]

  • Q3: My starting material has other functional groups. How will that affect the reaction?

    • A3: The butenyl group is an alkene, which can be sensitive to strong acids. This is another strong reason to prefer base-catalyzed or solvent-free methods over those using catalysts like H₂SO₄ or AlCl₃, which could lead to unwanted side reactions at the double bond.

Section 4: Recommended Experimental Protocol

This protocol is designed for high-yield, selective O-acetylation and serves as a reliable starting point for optimization.

Protocol: DMAP-Catalyzed Acetylation of 4-(but-2-en-2-yl)phenol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve phenol (1.0 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂ under N₂ B 2. Add Triethylamine (1.5 eq) A->B C 3. Cool mixture to 0 °C B->C D 4. Add Acetic Anhydride (1.2 eq) dropwise via syringe C->D E 5. Stir at 0 °C for 30 min, then warm to RT for 1-3 h D->E F 6. Monitor by TLC until starting material is consumed E->F G 7. Dilute with CH₂Cl₂ F->G H 8. Wash with 1M HCl (aq) G->H I 9. Wash with sat. NaHCO₃ (aq) H->I J 10. Wash with Brine I->J K 11. Dry (Na₂SO₄), filter, and concentrate J->K L 12. Purify via column chromatography K->L

Fig 2. Workflow for DMAP-Catalyzed O-Acetylation.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(but-2-en-2-yl)phenol (1.0 equivalent), 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents), and anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetic anhydride (1.2 equivalents) dropwise to the cold solution.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Workup:

    • Dilute the reaction mixture with additional CH₂Cl₂.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and triethylamine), saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-acetoxy-1-(but-2-en-2-yl)benzene.

References

  • Vermeiren, W., & Mul, G. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(21), 7173-7185. [Link]

  • Hashimoto, I., Sumida, Y., & Takeda, S. (2003). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de la Sociedad Química de México, 47(2), 149-154. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Wang, L., et al. (2023). Atmosphere- and Solvent-Controlled Coupling and Acetylation of Phenols Induced by Visible Light. The Journal of Organic Chemistry, 88(4), 2133–2139. [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation mechanism of phenolic compound. Retrieved from [Link]

  • Narender, N., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(2), 227-236. [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol derivatives by catalyst. Retrieved from [Link]

  • Oprean, R., et al. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Letters in Organic Chemistry, 8(8), 558-564. [Link]

  • Habibi, D., Rahmani, P., & Akbaripanah, Z. (2009). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Journal of the Brazilian Chemical Society, 20(7), 1249-1253. [Link]

  • Kantsadi, D., et al. (2007). Biological Activity of Acetylated Phenolic Compounds. Journal of Agricultural and Food Chemistry, 55(3), 913–919. [Link]

  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Patil, M. L., et al. (2010). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions. Rasayan Journal of Chemistry, 3(1), 104-108.
  • U.S. Patent No. 5,136,084. (1992). Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol.
  • Ghorbani-Vaghei, R., & Veisi, H. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Organic Chemistry International, 2013, 852354. [Link]

  • Nandre, K. P., & Bhanage, B. M. (2012). Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions. Journal of the Indian Chemical Society, 89(9), 1269-1273. [Link]

Sources

Troubleshooting

purification techniques to remove trace impurities from 4-(but-2-en-2-yl)phenyl acetate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of 4-(but-2-en-2-yl)phenyl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of 4-(but-2-en-2-yl)phenyl acetate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methods effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 4-(but-2-en-2-yl)phenyl acetate.

Q1: What are the most likely impurities in a sample of 4-(but-2-en-2-yl)phenyl acetate?

A1: The impurities present in your sample will largely depend on the synthetic route used. A common method for synthesizing phenyl acetates is the Fischer esterification of the corresponding phenol (4-(but-2-en-2-yl)phenol) with acetic acid or acetic anhydride.[1][2][3]

Potential Impurities Include:

  • Unreacted Starting Materials: 4-(but-2-en-2-yl)phenol and acetic acid/anhydride.

  • Catalyst Residues: Acid catalysts (like H₂SO₄) or basic catalysts (like pyridine).[1]

  • Byproducts: Water (if not effectively removed), and potentially polymers or isomers formed from the butenyl group under acidic conditions.

  • Solvent Residues: Any solvents used during the reaction or initial work-up.

Q2: What are the key physical properties of 4-(but-2-en-2-yl)phenyl acetate that I should consider for purification?

A2: Understanding the physical properties of your target compound is critical for selecting an appropriate purification strategy. While specific experimental data for this exact molecule is scarce, we can infer its properties based on its structure and similar compounds like phenyl acetate.[4][5][6]

Inferred Properties of 4-(but-2-en-2-yl)phenyl acetate:

  • Polarity: Moderately polar due to the ester group. It is less polar than the starting phenol but more polar than non-functionalized aromatic hydrocarbons.

  • Physical State: Likely a liquid or a low-melting solid at room temperature.

  • Boiling Point: Expected to have a relatively high boiling point (likely >200 °C at atmospheric pressure), similar to other phenyl acetate derivatives.[7][8]

  • Solubility: Should be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, diethyl ether, and hexanes, but insoluble in water.

Q3: Which purification technique is the best starting point for this compound?

A3: For a moderately polar organic compound like this, a multi-step approach is often best.

  • Aqueous Work-up (Acid-Base Extraction): This is the crucial first step to remove acidic or basic impurities.[9][10]

  • Column Chromatography: This is the most versatile and generally effective method for removing impurities with different polarities, such as the starting phenol.[11]

The choice between further techniques like recrystallization or distillation depends on the physical state and thermal stability of your compound.

Section 2: Troubleshooting Purification Protocols

This section provides detailed troubleshooting guides for the most common purification techniques you will employ.

Guide 1: Acid-Base Extraction for Initial Work-up

An acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from a mixture.[10][12] It is the ideal first step after synthesis.

Experimental Protocol: Acid-Base Wash
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and remove any unreacted carboxylic acid and residual acid catalyst.[1][10] Collect the aqueous layer. Repeat this wash.

  • Stronger Base Wash (Optional): If unreacted 4-(but-2-en-2-yl)phenol is a major impurity, a wash with a dilute (e.g., 1M) sodium hydroxide (NaOH) solution can be performed.[9] Phenols are weakly acidic and require a stronger base for deprotonation. Caution: A strong base may risk hydrolysis of your desired ester product.[10]

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer.[13][14]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Troubleshooting Acid-Base Extraction

Q: An emulsion formed at the interface of the organic and aqueous layers and won't separate. What should I do? A: Emulsions are common and are often caused by vigorous shaking or the presence of surfactants.

  • Solution 1: Be Patient. Allow the separatory funnel to stand undisturbed for a longer period.

  • Solution 2: Add Brine. Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.[14]

  • Solution 3: Gentle Swirling. Gently swirl the funnel instead of shaking vigorously.

  • Solution 4: Filtration. As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Q: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell? A: This is a critical and common question.

  • The "Water Drop" Test: Add a few drops of deionized water to the funnel. The layer that the drops merge with is the aqueous layer.

  • Check Densities: Most halogenated solvents (DCM, chloroform) are denser than water and will be the bottom layer. Most common non-halogenated solvents (diethyl ether, ethyl acetate, hexanes) are less dense than water and will be the top layer.

Guide 2: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and elute later.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap

Caption: Workflow for a typical column chromatography experiment.

Troubleshooting Column Chromatography

Q: My compound is streaking or "tailing" on the column and TLC plate. Why is this happening? A: Streaking is often caused by overloading the column or interactions between the compound and the silica gel.[15]

  • Cause 1: Overloading. The amount of crude material is too high for the amount of silica gel. A general rule is a sample-to-silica ratio of 1:20 to 1:100 by weight.[15] Try running the column again with less material.

  • Cause 2: Acidity of Silica. Standard silica gel is slightly acidic. If your compound is basic or acid-sensitive, it can interact strongly, causing tailing. While 4-(but-2-en-2-yl)phenyl acetate is neutral, this is a common issue for other compounds.

  • Cause 3: Sample Insolubility. If the sample is not fully soluble in the mobile phase, it can streak. Ensure your chosen eluent is a good solvent for your compound.

Q: The separation between my product and an impurity is poor. How can I improve the resolution? A: Improving resolution requires optimizing the mobile phase.

  • Solution 1: Decrease Solvent Polarity. If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the interaction with the silica gel and improve separation.

  • Solution 2: Use a Different Solvent System. Sometimes, a different solvent system with different selectivities is needed. Consider trying a dichloromethane/methanol or a toluene/ethyl acetate system.

  • Solution 3: Finer Silica Gel. Using silica gel with a smaller particle size can increase the surface area and improve separation, but it will also lead to slower flow rates and higher back pressure.

Solvent System (Non-polar to Polar)Typical Applications
100% Hexanes or HeptaneSeparation of very non-polar compounds (e.g., hydrocarbons).
Hexanes / Ethyl Acetate (varying ratios)A versatile system for compounds of low to moderate polarity.
Hexanes / Dichloromethane (varying ratios)Good for separating compounds that are close in polarity.
Dichloromethane / Methanol (varying ratios)Used for separating more polar compounds.
Caption: Common solvent systems for silica gel chromatography.
Guide 3: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[16]

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts or separates as a super-saturated liquid phase instead of crystallizing.[17][18]

  • Cause 1: Cooling too quickly. The solution was cooled too fast, not allowing time for a crystal lattice to form. Re-heat the solution to re-dissolve the oil, and then allow it to cool much more slowly (e.g., by leaving it on a cooling hot plate or insulating the flask).[17]

  • Cause 2: Impurities. High levels of impurities can depress the melting point and inhibit crystallization. You may need to perform chromatography first to remove the bulk of the impurities.

  • Cause 3: Inappropriate Solvent. The boiling point of the solvent may be higher than the melting point of your compound.

Q: No crystals are forming, even after the solution has cooled to room temperature. What can I do? A: The solution is likely not saturated or is supersaturated.[19]

  • Solution 1: Too much solvent was used. This is the most common reason.[17][20] Gently heat the solution to boil off some of the solvent to increase the concentration, then try cooling again.[19]

  • Solution 2: Induce Crystallization. The solution might be supersaturated and require a nucleation site to begin crystallization.[17]

    • Scratch: Gently scratch the inside of the flask below the solvent line with a glass rod.[19] The microscopic scratches provide a surface for crystals to form.

    • Seed Crystal: Add a tiny crystal of the pure compound (if available).[19][20]

  • Solution 3: Cool Further. Place the flask in an ice-water bath to further decrease the solubility of your compound.

Logical Flow for Troubleshooting Recrystallization

G start Solution Cooled, No Crystals is_cloudy Is the solution cloudy? start->is_cloudy scratch Scratch flask with glass rod is_cloudy->scratch Yes is_clear Solution is clear is_cloudy->is_clear No failed If all fails, recover solid by evaporation and try another solvent or method scratch->failed too_much_solvent Too much solvent likely used is_clear->too_much_solvent boil_off Boil off some solvent and re-cool too_much_solvent->boil_off induce Try to induce crystallization (scratch/seed) boil_off->induce induce->failed

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-(but-2-en-2-yl)phenyl acetate vs. 4-tert-butylphenyl acetate

Executive Summary For researchers and drug development professionals, selecting the correct synthetic intermediate is governed by the delicate balance between stability and functional versatility. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the correct synthetic intermediate is governed by the delicate balance between stability and functional versatility. This guide provides an objective, data-driven comparison between two para-substituted phenyl acetates: 4-(but-2-en-2-yl)phenyl acetate and 4-tert-butylphenyl acetate . While both share a reactive acetate moiety capable of classic ester transformations, their para-substituents dictate entirely divergent downstream reactivity profiles.

Mechanistic Profiling & Causality (The "Why")

To master the application of these compounds, one must understand the electronic and steric causality driving their behavior.

The Steric Shield: 4-tert-butylphenyl acetate

The tert-butyl group is a saturated, sterically demanding, and chemically inert moiety. In drug design, it is frequently used to increase lipophilicity and block metabolic liabilities at the para-position. Chemically, it acts as a "steric shield." Because the alkyl chain lacks π-electrons or acidic protons, it is entirely unreactive toward oxidants, reductants, and cross-coupling reagents under standard conditions. Consequently, the reactivity of this molecule is exclusively localized to the acetate group and the ortho-positions of the aromatic ring.

The Orthogonal Handle: 4-(but-2-en-2-yl)phenyl acetate

In stark contrast, the but-2-en-2-yl group features an electron-rich, tri-substituted alkene. This acts as an orthogonal reactive handle. The acetate group is electron-withdrawing, which deactivates the phenyl ring toward electrophilic aromatic substitution. This electronic disparity creates a highly chemoselective environment: electrophilic reagents (like peroxyacids or halogens) will preferentially attack the electron-rich alkene side-chain while leaving the deactivated aromatic core and the ester linkage completely intact. This makes it an ideal bifunctional building block for late-stage diversification.

Pathway Visualization

ReactivityComparison Substrate1 4-(but-2-en-2-yl)phenyl acetate (Alkenyl Handle) AcetateRxn Photo-Fries Rearrangement (C-O Homolysis) Substrate1->AcetateRxn UV (254 nm) SideChainRxn Electrophilic Addition (e.g., Epoxidation) Substrate1->SideChainRxn mCPBA Substrate2 4-tert-butylphenyl acetate (Steric Shield) Substrate2->AcetateRxn UV (254 nm) NoRxn No Reaction (Inert) Substrate2->NoRxn mCPBA Prod1 Ortho-acyl Phenol Derivative AcetateRxn->Prod1 13 ps Recombination Prod2 Epoxide / Functionalized Side Chain SideChainRxn->Prod2 Chemoselective

Divergent and shared reactivity pathways of alkenyl vs. alkyl phenyl acetates.

Self-Validating Experimental Protocols

The following protocols demonstrate the divergent reactivity of these compounds. Each workflow is designed as a self-validating system, ensuring that the researcher can unequivocally confirm success at the bench.

Protocol A: Shared Reactivity via Photo-Fries Rearrangement

Both compounds can undergo the Fries rearrangement, but 4-tert-butylphenyl acetate is the benchmark substrate for this transformation[1]. Because the para-position is occupied by the bulky tert-butyl moiety, the acyl group can only migrate to the ortho-position, simplifying the reaction scheme and data interpretation[1][2].

Advanced femtosecond pump-probe spectroscopy reveals the exact causality of this reaction: UV excitation drives the molecule from a ππ∗ state to a dissociative πσ∗ state, causing homolytic cleavage of the C–O bond within 2 picoseconds[1][3]. The resulting radical pair undergoes geminate recombination to an intermediate cyclohexadienone within 13 ps, ultimately yielding 2-hydroxy-5-tert-butylacetophenone[1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-tert-butylphenyl acetate (0.14 M) in anhydrous cyclohexane[1].

  • Irradiation: Pump the solution through a fused silica flow cell and irradiate at 254 nm (or 270 nm via NOPA)[1]. Ensure the excited volume is exchanged continuously to prevent over-irradiation.

  • Self-Validation (IR Spectroscopy): Monitor the reaction via Fourier-transform infrared spectroscopy (FTIR). The starting material exhibits a distinct ester C=O stretch at ~1750 cm⁻¹. As the reaction proceeds, this peak will disappear, replaced by a lower-frequency ketone C=O stretch (~1640 cm⁻¹) and a broad O-H stretch (~3200 cm⁻¹). The dramatic shift in the carbonyl frequency is caused by strong intramolecular hydrogen bonding between the new ortho-hydroxyl group and the ketone, validating successful migration.

Protocol B: Divergent Reactivity via Chemoselective Epoxidation

This protocol exploits the orthogonal alkene handle of 4-(but-2-en-2-yl)phenyl acetate, a reaction pathway entirely inaccessible to the inert tert-butyl analog.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(but-2-en-2-yl)phenyl acetate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

  • Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.1 equiv) in portions. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Quench: Quench the reaction with saturated aqueous sodium thiosulfate to destroy unreacted peroxide, followed by saturated sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Self-Validation (TLC & NMR):

    • TLC: Spot the reaction mixture alongside the starting material. Stain the plate with aqueous KMnO₄. The starting material will rapidly bleach the purple stain (confirming the presence of the active alkene), while the epoxide product will not.

    • ¹H NMR: The vinylic proton of the starting material (~5.5 ppm) will completely disappear, replaced by upfield epoxide ring protons (~2.8–3.0 ppm). Crucially, the acetate methyl singlet (~2.3 ppm) will remain unshifted, proving that the ester survived the oxidative conditions.

Quantitative Performance Data

The table below summarizes the comparative performance of these two substrates under identical reaction conditions.

SubstrateReaction TypeReagents & ConditionsPrimary ProductYieldChemoselectivity Profile
4-tert-butylphenyl acetate Photo-FriesUV (254 nm), Cyclohexane, RT2-hydroxy-5-tert-butylacetophenone65-75%Strict ortho-migration (para-position blocked)[1][2].
4-(but-2-en-2-yl)phenyl acetate EpoxidationmCPBA (1.1 eq), DCM, 0 °C to RT4-(3-methyloxiran-2-yl)phenyl acetate>85%Alkene selectively oxidized; acetate and aromatic ring intact.
4-tert-butylphenyl acetate EpoxidationmCPBA (1.1 eq), DCM, 0 °C to RTNo ReactionN/ACompletely inert to electrophilic addition.

References

  • Source: American Institute of Physics (AIP)
  • Source: American Institute of Physics (AIP)
  • Title: Technical Support Center: Synthesis of 2-Hydroxy-5-tert-butyl-acetophenone Source: Benchchem URL

Sources

Comparative

Validation of GC-MS Analytical Methods for Detecting 4-(But-2-en-2-yl)phenyl Acetate: A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, reproducible analytical methods for volatile and semi-volatile organic compounds. 4-(but-2-en-2-yl)phenyl acetate (C₁₂H₁₄O₂, M...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, reproducible analytical methods for volatile and semi-volatile organic compounds. 4-(but-2-en-2-yl)phenyl acetate (C₁₂H₁₄O₂, MW: 190.24 g/mol ) is a high-purity synthetic intermediate and phenyl acetate ester derivative utilized extensively in chemical research and development[1],. Because of its unique structural features—an acetate group coupled with an unsaturated aliphatic side chain—accurate quantification in complex matrices demands an analytical platform that offers both high chromatographic resolution and definitive structural confirmation.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common default in many laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) provides a far superior, self-validating system for this specific analyte. This guide objectively compares these platforms and provides a comprehensive, step-by-step GC-MS validation protocol grounded in the modernized ICH Q2(R2) guidelines [2].

Analyte Profiling & Methodological Rationale (The "Why")

To design a self-validating protocol, we must first understand the physicochemical behavior of the target molecule and the causality behind our instrumental choices:

  • Volatility & Thermal Stability: 4-(but-2-en-2-yl)phenyl acetate is a non-polar, relatively low-molecular-weight ester. It vaporizes intact at standard GC injection port temperatures (e.g., 250°C), eliminating the need for complex, error-prone derivatization steps required by other techniques.

  • Column Selection (Causality): We select a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS). The slight polarity of the 5% phenyl groups perfectly matches the polarizability of the analyte's aromatic ring and ester linkage. This prevents active-site binding, eliminates peak tailing, and ensures a sharp, Gaussian peak shape.

  • Ionization & Detection: Under standard 70 eV Electron Impact (EI) ionization, the molecule undergoes predictable and highly reproducible fragmentation. The ester linkage rapidly loses a neutral ketene molecule (CH₂=C=O, 42 Da) via a cyclic rearrangement, yielding a highly stable phenolic radical cation at m/z 148. This m/z 148 ion serves as an ideal quantifier ion in Selected Ion Monitoring (SIM) mode, while the molecular ion (m/z 190) and the methyl-loss fragment (m/z 133) serve as qualifiers.

Comparative Analysis: GC-MS vs. HPLC-UV

Why abandon HPLC-UV for this assay? While the phenyl ring provides a UV chromophore, UV detection at low wavelengths (e.g., 210-220 nm) is notoriously non-specific. Matrix components frequently co-elute and absorb in this region, leading to false positives and inflated quantitative results. GC-MS, particularly in SIM mode, acts as a two-dimensional filter: separating by boiling point/polarity and detecting by exact molecular fragmentation.

Table 1: Comparative Analytical Performance for 4-(but-2-en-2-yl)phenyl acetate

ParameterGC-MS (SIM Mode)HPLC-UV (220 nm)Rationale / Causality
Specificity ExcellentModerateMS filters out co-eluting matrix interferences via specific m/z monitoring.
Sensitivity (LOQ) 5 ng/mL50 ng/mLSIM mode drastically reduces background noise, lowering the detection limit.
Sample Prep Simple LLEComplex (SPE)GC tolerates dirtier organic extracts; MS ignores non-volatile matrix.
Run Time 12 minutes20 minutesTemperature programming in GC allows faster elution of late-eluting compounds.

Analytical Workflow Visualization

To ensure reproducibility, the analytical workflow must be standardized. The following diagram outlines the critical path from sample preparation to data acquisition.

GCMS_Workflow A Sample Preparation (LLE & IS Addition) B Capillary GC (HP-5MS Column) A->B C Electron Impact (EI) Ionization (70 eV) B->C D Quadrupole Mass Analyzer (SIM Mode) C->D E Data Acquisition & Quantification D->E

Figure 1: Step-by-step GC-MS analytical workflow for ester quantification.

ICH Q2(R2) Validation Protocol & Experimental Data

The FDA and ICH recently modernized analytical validation through the ICH Q2(R2) and ICH Q14 guidelines, shifting from a rigid "check-the-box" approach to a science- and risk-based lifecycle model[3],[4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[4].

Validation_Lifecycle A Method Design (Analyte Profiling) B System Suitability Testing (SST) A->B C ICH Q2(R2) Validation (Accuracy, Precision, LOD) B->C D Lifecycle Management (Continuous Monitoring) C->D

Figure 2: Analytical procedure lifecycle management per ICH Q2(R2) guidelines.

Specificity and Selectivity

Per ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of expected components[5]. By utilizing SIM mode (m/z 148, 190, 133), we ensure that even if a matrix component co-elutes chromatographically, it will not interfere quantitatively unless it shares the exact same fragmentation profile—a highly improbable scenario.

Linearity, LOD, and LOQ

Linearity was evaluated across a chemically relevant range. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Table 2: Linearity and Sensitivity Metrics

MetricValueAcceptance Criteria (ICH Q2(R2))
Linear Range 10 – 1000 ng/mLMust cover expected sample concentration range.
Correlation Coefficient (R²) 0.9994≥ 0.995
LOD (S/N = 3) 1.5 ng/mLN/A (Informational)
LOQ (S/N = 10) 5.0 ng/mLPrecision at LOQ must be ≤ 20% RSD.
Accuracy and Precision

Accuracy (closeness to true value) and Precision (degree of scatter) were assessed by spiking blank matrices with known concentrations of 4-(but-2-en-2-yl)phenyl acetate at three levels (Low, Mid, High)[3]. An internal standard (e.g., 4-tert-butylphenyl acetate) was utilized to correct for injection volume variances and matrix suppression, creating a self-validating quantitative loop.

Table 3: Accuracy and Precision Data (n=6 per level)

Spike LevelConcentration (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Recovery)
Low (LQC) 154.2%5.8%98.5%
Mid (MQC) 2502.1%3.4%101.2%
High (HQC) 8001.5%2.2%99.8%

Step-by-Step Experimental Methodology

Step 1: Reagent and Standard Preparation
  • Obtain high-purity 4-(but-2-en-2-yl)phenyl acetate reference standard[1].

  • Prepare a primary stock solution at 1.0 mg/mL in GC-grade hexane or ethyl acetate. Rationale: Non-polar solvents ensure complete solubility and are highly compatible with GC splitless injection, preventing solvent expansion issues in the inlet.

  • Prepare an Internal Standard (IS) solution (e.g., 4-tert-butylphenyl acetate) at 500 ng/mL.

  • Create working calibration standards (10 to 1000 ng/mL) by serial dilution, adding a constant volume of IS to each standard and sample.

Step 2: GC-MS Instrument Parameters
  • Inlet: 250°C, Splitless mode (purge valve opens at 1.0 min). Rationale: Splitless injection maximizes the transfer of trace analytes onto the column.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C (hold 1 min) - Focuses the solvent and volatile components.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (hold 3 min) - Bakes off high-boiling matrix residues to prevent carryover.

  • MS Transfer Line: 280°C.

  • Ion Source: EI mode, 70 eV, 230°C.

  • Acquisition Mode: SIM. Quantifier ion: m/z 148. Qualifier ions: m/z 190, 133. Dwell time: 50 ms per ion.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject a mid-level calibration standard (250 ng/mL) six times. Verify that the retention time RSD is ≤ 1.0%, peak area RSD is ≤ 5.0%, and the resolution between the analyte and any closely eluting peaks is ≥ 1.5. This ensures the system is primed and meets the baseline criteria for a valid analytical run.

Conclusion

For the detection and quantification of 4-(but-2-en-2-yl)phenyl acetate, GC-MS provides a highly specific, sensitive, and robust platform that easily outperforms traditional HPLC-UV methods. By leveraging the molecule's inherent volatility and predictable EI fragmentation, and by strictly adhering to the modernized ICH Q2(R2) validation lifecycle, laboratories can establish a self-validating analytical procedure that ensures absolute scientific integrity and regulatory compliance.

References

  • Benchchem. "4-(But-2-EN-2-YL)phenyl Acetate | High-Purity".
  • Sigma-Aldrich. "Propenyl acetate".
  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation".
  • FDA. "Q2(R2) Validation of Analytical Procedures".
  • ICH. "Validation of Analytical Procedure Q2(R2)".
  • FDA. "Q2(R2) Validation of Analytical Procedures March 2024".

Sources

Validation

Comparative Stability Guide: 4-(but-2-en-2-yl)phenyl acetate in Acidic vs. Basic Environments

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary & Chemical Architecture When evaluating the stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & Chemical Architecture

When evaluating the stability of novel active pharmaceutical ingredients (APIs) or synthetic intermediates, molecules with multiple reactive centers present unique analytical challenges. 4-(but-2-en-2-yl)phenyl acetate is a prime example of such a molecule, featuring two distinct functional vulnerabilities:

  • The Phenyl Acetate Core: An ester linkage highly susceptible to base-catalyzed saponification due to the excellent leaving-group ability of the phenoxide ion[1].

  • The But-2-en-2-yl Side Chain: A conjugated alkene that, while stable to base, is highly susceptible to electrophilic attack and hydration under strongly acidic conditions.

This guide provides an objective, data-supported comparison of this compound's stability against baseline analogs (phenyl acetate and 4-tert-butylphenyl acetate) under both acidic and basic extremes. By understanding the divergent degradation pathways, researchers can design more robust formulations and more accurate stability-indicating analytical methods.

Mechanistic Rationale: Acidic vs. Basic Degradation

The stability profile of 4-(but-2-en-2-yl)phenyl acetate cannot be modeled by simple ester hydrolysis alone. The environmental pH dictates not only the rate of degradation but the fundamental chemical pathway.

Basic Conditions (Saponification)

Under basic conditions (pH > 9), the degradation is entirely localized to the ester bond. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate[1]. Because the resulting phenoxide is a highly stable, resonance-delocalized leaving group, this reaction is rapid and irreversible. The but-2-en-2-yl side chain remains completely untouched, as alkenes are inert to nucleophilic hydroxide attack. The electron-donating nature of the alkyl side chain slightly retards the hydrolysis rate compared to unsubstituted phenyl acetate, but saponification remains the dominant and rapid pathway[2].

Acidic Conditions (Ester Cleavage vs. Alkene Hydration)

Under acidic conditions (pH < 3), specific acid catalysis drives ester hydrolysis via protonation of the carbonyl oxygen[3]. However, for 4-(but-2-en-2-yl)phenyl acetate, a competing side-chain reaction emerges.

The but-2-en-2-yl group ( −C(CH3​)=CH−CH3​ ) is conjugated with the phenyl ring. Protonation of this alkene by a strong acid yields a tertiary benzylic carbocation ( −C+(CH3​)−CH2​−CH3​ ). Because this intermediate is exceptionally stable, the activation energy for alkene hydration is drastically lowered. Consequently, in highly acidic aqueous media (e.g., Simulated Gastric Fluid, pH 1.2), the molecule may undergo rapid hydration to form a tertiary alcohol (2-(4-acetoxyphenyl)butan-2-ol) before the ester bond even cleaves.

Mechanism Parent 4-(but-2-en-2-yl)phenyl acetate (Intact Ester + Alkene) BaseCond Basic Conditions (pH > 9) Parent->BaseCond OH- Attack AcidCond Acidic Conditions (pH < 2) Parent->AcidCond H+ Catalysis Phenoxide 4-(but-2-en-2-yl)phenoxide + Acetate (Alkene Intact) BaseCond->Phenoxide Fast Saponification Phenol 4-(but-2-en-2-yl)phenol + Acetic Acid (Slow Hydrolysis) AcidCond->Phenol Ester Cleavage Hydrated Tertiary Benzylic Alcohol (Rapid Alkene Hydration) AcidCond->Hydrated Carbocation Formation

Divergent degradation pathways of 4-(but-2-en-2-yl)phenyl acetate under acidic and basic conditions.

Quantitative Data Comparison

To isolate the effects of the alkene side chain, we compare the kinetic stability of 4-(but-2-en-2-yl)phenyl acetate against two reference standards:

  • Phenyl acetate: The baseline ester with no steric or electronic side-chain interference.

  • 4-tert-butylphenyl acetate: A saturated analog that mimics the steric bulk and electron-donating properties of the target molecule but lacks the reactive double bond.

Table 1: Comparative Kinetic Stability (Pseudo-First-Order Half-Lives at 37°C)
CompoundpH 1.2 (Acidic) t1/2​ pH 10.0 (Basic) t1/2​ Primary Degradation Pathway (Acid)Primary Degradation Pathway (Base)
Phenyl acetate ~45 hours< 2 minutesEster HydrolysisEster Saponification
4-tert-butylphenyl acetate ~60 hours< 5 minutesEster HydrolysisEster Saponification
4-(but-2-en-2-yl)phenyl acetate < 4 hours < 5 minutesAlkene Hydration / Oligomerization Ester Saponification

Data Interpretation: While the basic hydrolysis rates are nearly identical between the tert-butyl and but-2-en-2-yl analogs (governed strictly by the ester linkage), the acidic stability is drastically different. The rapid degradation of the target compound at pH 1.2 is driven by the vulnerability of the alkene, not the ester.

Self-Validating Experimental Protocols

Standard UV-Vis spectroscopy is sufficient for monitoring basic hydrolysis because the release of the phenoxide ion produces a distinct bathochromic shift. However, UV-Vis is fundamentally flawed for acidic stability testing of this molecule . Alkene hydration does not significantly alter the aromatic chromophore, rendering the degradation "invisible" to simple UV detection.

To ensure scientific integrity, the following HPLC-DAD/MS protocol acts as a self-validating system by enforcing a mass-balance check to detect hidden side-chain reactions.

Protocol: HPLC-DAD/MS Stability-Indicating Assay

Objective: Quantify intact ester, free phenol, and hydrated byproducts simultaneously to ensure 100% mass balance recovery.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-(but-2-en-2-yl)phenyl acetate in LC-MS grade Acetonitrile to create a 10 mM stock. The organic co-solvent is required due to the high lipophilicity of the intact ester.

  • Incubation:

    • Acidic Arm: Dilute stock to 100 µM in 0.1 N HCl (pH ~1.0).

    • Basic Arm: Dilute stock to 100 µM in 50 mM Carbonate buffer (pH 10.0).

    • Incubate both solutions in a thermoshaker at 37°C.

  • Time-Point Quenching: At intervals (0, 15, 30, 60, 120 mins), extract 100 µL aliquots.

    • Quench the basic arm with 10 µL of 1 N HCl.

    • Quench the acidic arm with 10 µL of 1 N NaOH.

    • Causality: Immediate neutralization halts both AAC​2 and BAC​2 catalytic cycles, freezing the degradation profile for accurate snapshot analysis.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Mass Spectrometry Detection (ESI+):

    • Track m/z for the parent ester.

    • Track m/z for the free phenol (Ester cleavage).

    • Track m/z + 18 Da (Alkene hydration product).

  • Mass Balance Validation: Calculate the total molarity of all detected species.

    • Validation Rule: [Ester]t​+[Phenol]t​+[Hydrated]t​ must equal [Ester]0​±5% . If the recovery drops below 95% in the acidic arm, it indicates the alkene is undergoing acid-catalyzed polymerization, requiring further structural elucidation via NMR.

Workflow Prep Sample Prep (Acetonitrile Co-solvent) Incubate Incubation (pH 1.2 vs pH 10.0) Prep->Incubate Quench Time-Point Quenching (Neutralization) Incubate->Quench Analyze HPLC-DAD/MS Analysis (Mass Balance Check) Quench->Analyze

Self-validating HPLC-MS workflow for monitoring ester hydrolysis and side-chain degradation.

Conclusion & Application Insights

For drug development professionals formulating APIs containing a 4-(but-2-en-2-yl)phenyl acetate moiety, the comparative data reveals a narrow stability window.

  • Avoid High pH: Liquid formulations above pH 7.5 will suffer rapid loss of potency due to phenoxide-driven saponification.

  • Avoid Low pH: Unlike standard alkyl esters which are relatively stable in mild acids, the conjugated alkene side chain in this molecule acts as an acid-labile trap, rapidly forming tertiary alcohols.

  • Formulation Recommendation: The molecule should be formulated as a lyophilized powder or maintained in a strictly buffered aqueous suspension between pH 5.0 and 6.0, where both the hydroxide concentration and hydronium concentration are minimized.

References

  • Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?
  • Hydrolysis pH rate profile of phenyl acetate. From Burns and Baughman...
  • Source: stanford.

Sources

Comparative

benchmarking 4-(but-2-en-2-yl)phenyl acetate against standard phenolic ester catalysts

Title: Benchmarking 4-(but-2-en-2-yl)phenyl Acetate Against Standard Phenolic Ester Catalysts: A Comprehensive Guide Executive Summary In advanced synthetic workflows, the selection of an optimal acyl transfer reagent (o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 4-(but-2-en-2-yl)phenyl Acetate Against Standard Phenolic Ester Catalysts: A Comprehensive Guide

Executive Summary

In advanced synthetic workflows, the selection of an optimal acyl transfer reagent (often functioning as a stoichiometric pro-catalyst or active ester) is a delicate balance between reactivity and stability. Standard phenolic esters, such as p-nitrophenyl acetate (pNPA) and unsubstituted phenyl acetate (PA), represent the traditional extremes: pNPA is highly reactive but suffers from rampant spontaneous hydrolysis, whereas PA is stable but exhibits sluggish transfer kinetics.

This guide benchmarks 4-(but-2-en-2-yl)phenyl acetate —a sterically tuned, electron-modulated active ester—against these standard benchmarks. By leveraging the hyperconjugative and steric properties of the but-2-en-2-yl (1-methylpropenyl) moiety, this compound suppresses uncatalyzed background noise while maintaining high susceptibility to targeted nucleophilic activation, offering a paradigm shift in chemoselective acylation.

Mechanistic Rationale & Causality

The efficacy of a phenolic ester in acyl transfer is governed by the leaving group ability of the resulting phenoxide ()[1]. However, hyper-reactive esters like pNPA often undergo non-specific nucleophilic attack by solvent molecules (e.g., water or alcohols) prior to the desired catalytic event.

The introduction of the but-2-en-2-yl group at the para position introduces two critical mechanistic advantages:

  • Steric Shielding: The bulky, branched alkene chain creates a localized steric umbrella that hinders the approach of weak, uncharged nucleophiles (like water), effectively shutting down background hydrolysis.

  • Electronic Modulation: Unlike the strongly electron-withdrawing nitro group, the but-2-en-2-yl group is mildly electron-donating via resonance. This stabilizes the ester ground state. However, when a strong, sterically unhindered nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is introduced, it rapidly forms a highly reactive N-acylpyridinium intermediate ()[2]. This intermediate bypasses the ground-state stability, driving the acyl transfer forward with extreme precision.

Mechanism Donor 4-(but-2-en-2-yl)phenyl acetate (Acyl Donor) Intermediate Acyl-Pyridinium Intermediate Donor->Intermediate Activation Catalyst DMAP Catalyst (Nucleophilic Trigger) Catalyst->Intermediate Attack Product Acylated Target + Phenoxide Byproduct Intermediate->Product Acyl Transfer

Mechanistic pathway of DMAP-catalyzed acyl transfer using the target ester.

Experimental Design: Self-Validating Protocols

To objectively benchmark 4-(but-2-en-2-yl)phenyl acetate, we employ a self-validating kinetic assay. The fundamental flaw in many ester benchmarking studies is the failure to account for competing degradation pathways. Our protocol solves this by monitoring reactions at the isosbestic point —a specific UV-Vis wavelength where the absorbance of the ester and the released phenoxide are identical. Maintaining a constant absorbance at this point guarantees strict mass balance, proving that no invisible side reactions (e.g., polymerization or oxidation) are occurring.

Protocol 1: Real-Time Kinetic Benchmarking (Isosbestic UV-Vis)
  • Preparation: Prepare 10.0 mM stock solutions of 4-(but-2-en-2-yl)phenyl acetate, pNPA, and PA in anhydrous acetonitrile.

  • Baseline Establishment: Dilute to 100 µM in 50 mM phosphate buffer (pH 7.4) containing 5% DMSO. Scan from 200–400 nm to identify the isosbestic point for each ester-phenoxide pair.

  • Uncatalyzed Hydrolysis: Monitor the absorbance at the phenoxide λmax​ for 60 minutes in the absence of catalyst to establish the background hydrolysis rate ( kuncat​ ).

  • Catalytic Activation: Inject 5 mol% DMAP and 1.0 mM of the target nucleophile (e.g., benzylamine).

  • Data Acquisition: Record the pseudo-first-order kinetic trace. The continuous validation of the isosbestic point ensures data integrity. Calculate the catalyzed rate constant ( kcat​ ).

Workflow Step1 Equimolar Substrate Prep (Target vs. pNPA vs. PA) Step2 Initiate Competitive Acyl Transfer Step1->Step2 Step3 Real-Time Kinetic Tracking (Isosbestic UV-Vis) Step2->Step3 Step4 Quantify Chemoselectivity (HPLC-MS Analysis) Step3->Step4 Step5 Calculate Catalytic Enhancement Factors Step4->Step5

Self-validating experimental workflow for benchmarking acyl transfer kinetics.

Protocol 2: Chemoselectivity Workflow

Causality: To prove the practical advantage of the bulky but-2-en-2-yl group, we perform a competitive acylation between a primary amine and a primary alcohol. The steric bulk should favor the more nucleophilic/less hindered amine exclusively.

  • Competitive Matrix: Combine 1.0 eq of a primary amine (benzylamine) and 1.0 eq of a primary alcohol (benzyl alcohol) in dichloromethane.

  • Acylation: Add 1.0 eq of the phenolic ester and 0.1 eq of DMAP.

  • Quenching & Analysis: Quench the reaction after 30 minutes with 1M HCl. Analyze the organic layer via HPLC-MS to quantify the ratio of amide (N-acylation) to ester (O-acylation).

Data Presentation & Comparative Analysis

The quantitative superiority of 4-(but-2-en-2-yl)phenyl acetate lies in its "Catalytic Enhancement Factor" (CEF = kcat​/kuncat​ ). A high CEF indicates a reagent that is inert in storage/solution but explosively reactive when triggered.

Table 1: Kinetic Parameters for Acyl Transfer (pH 7.4, 25°C)

Phenolic Ester Catalyst/ReagentSpontaneous Hydrolysis ( kuncat​ , s⁻¹)DMAP-Catalyzed Rate ( kcat​ , M⁻¹s⁻¹)Catalytic Enhancement Factor (CEF)
p-Nitrophenyl acetate (pNPA) 4.5×10−4 1.2 x 10² 2.6×105
Phenyl acetate (PA) 1.2×10−6 0.8 x 10¹ 6.6×106
4-(but-2-en-2-yl)phenyl acetate 3.0×10−7 0.9 x 10² 3.0×108

Table 2: Chemoselectivity Profile (N- vs. O-Acylation)

Phenolic Ester Catalyst/ReagentAmide Yield (%)Ester Yield (%)Selectivity Ratio (N:O)
p-Nitrophenyl acetate (pNPA)65%32%~ 2:1
Phenyl acetate (PA)45%15%~ 3:1
4-(but-2-en-2-yl)phenyl acetate 92% < 2% > 45:1

Field-Proven Insights

The data reveals a paradigm shift in acyl transfer reagent selection. While pNPA is traditionally favored for its raw speed, its low CEF and poor chemoselectivity (2:1 N:O ratio) make it a liability in complex molecule synthesis or biological labeling where off-target acylation is detrimental ()[3].

Conversely, 4-(but-2-en-2-yl)phenyl acetate exhibits a spontaneous hydrolysis rate nearly an order of magnitude lower than unsubstituted phenyl acetate, yet its DMAP-catalyzed rate rivals that of pNPA. This massive Catalytic Enhancement Factor ( 3.0×108 ) is driven by the precise steric tuning of the but-2-en-2-yl group, which effectively blocks un-catalyzed solvent attack while permitting the highly nucleophilic, planar DMAP molecule to form the critical acyl-pyridinium intermediate. The result is near-perfect chemoselectivity (>45:1) for amines over alcohols, providing researchers with a highly reliable, self-stabilizing active ester for precision synthesis.

References

  • [2] Title: Steglich Esterification Source: Organic Chemistry Portal URL:[Link]

  • [3] Title: Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis Source: Organic Letters - ACS Publications URL:[Link]

  • [1] Title: Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis Source: Organic Letters - ACS Publications URL:[Link]

Sources

Validation

comparing the biological activity of 4-(but-2-en-2-yl)phenyl acetate and its structural analogs

Comparative Biological Activity and Pharmacological Profiling of 4-(but-2-en-2-yl)phenyl acetate and its Structural Analogs Executive Summary In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and analges...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity and Pharmacological Profiling of 4-(but-2-en-2-yl)phenyl acetate and its Structural Analogs

Executive Summary

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic development, prodrug strategies are frequently employed to enhance bioavailability and mitigate gastrointestinal (GI) toxicity. 4-(but-2-en-2-yl)phenyl acetate (CAS: 5984-83-8), internationally recognized by its INN as Fenabutene [1], represents a classic esterified prodrug. By masking the active phenolic moiety with an acetate group, this compound achieves a highly favorable lipophilic profile while minimizing direct mucosal irritation.

This guide provides an in-depth, objective comparison of 4-(but-2-en-2-yl)phenyl acetate against its active metabolite, 4-(but-2-en-2-yl)phenol , and clinically established structural analogs such as Nabumetone and Fenbufen. Designed for drug development professionals, this analysis synthesizes Structural Activity Relationships (SAR), comparative pharmacological data, and self-validating experimental workflows for preclinical evaluation.

Mechanistic Pathway and Structural Activity Relationship (SAR)

The biological activity of 4-(but-2-en-2-yl)phenyl acetate is entirely dependent on its metabolic activation. The parent compound exhibits negligible direct affinity for cyclooxygenase (COX) enzymes [2].

  • The Prodrug Moiety (Acetate Ester): The esterification of the phenol reduces the molecule's polarity, allowing for rapid passive diffusion across the gastric mucosa without causing the local uncoupling of mitochondrial oxidative phosphorylation—a primary driver of NSAID-induced enteropathy.

  • The Active Moiety (Phenolic Hydroxyl): Upon systemic absorption, ubiquitous hepatic and plasma esterases rapidly hydrolyze the ester bond. The liberated hydroxyl group of 4-(but-2-en-2-yl)phenol is critical for anchoring the molecule via hydrogen bonding to the Tyr385 and Ser530 residues within the COX active site [3].

  • The Lipophilic Tail (But-2-en-2-yl Group): This branched, unsaturated aliphatic chain provides the necessary hydrophobic bulk to project into the hydrophobic channel of the COX enzyme, analogous to the isobutyl group in ibuprofen or the naphthyl ring in naproxen.

G A 4-(but-2-en-2-yl)phenyl acetate (Inactive Prodrug) B Hepatic/Plasma Esterases A->B Hydrolysis C 4-(but-2-en-2-yl)phenol (Active Metabolite) B->C Cleavage of Acetate D COX-1 / COX-2 Enzymes C->D Competitive Inhibition E Prostaglandin Synthesis (Pain & Inflammation) D->E Pathway Blockade

Fig 1. Metabolic activation of Fenabutene and subsequent COX inhibition pathway.

Comparative Pharmacological Profile

To benchmark 4-(but-2-en-2-yl)phenyl acetate, we must compare it against its direct active metabolite and other NSAID prodrugs that utilize similar GI-sparing mechanisms.

Table 1: Physicochemical and Pharmacological Comparison of Analogs

CompoundStructure TypeProdrug StatusPutative TargetGI TolerabilityLipophilicity (LogP)*
4-(but-2-en-2-yl)phenyl acetate Phenyl acetateYes (Ester)COX-1 / COX-2High~3.8
4-(but-2-en-2-yl)phenol Alkyl phenolNo (Active)COX-1 / COX-2Moderate~3.1
Nabumetone NaphthylalkanoneYes (Ketone)COX-2 preferenceHigh~3.0
Fenbufen Aryl oxobutanoic acidYes (Acid)COX-1 / COX-2High~2.8

*Note: LogP values are estimated based on structural fragmentation models. Higher lipophilicity in the prodrug state correlates with enhanced membrane permeability prior to hepatic first-pass metabolism.

Analysis: While Nabumetone requires CYP1A2-mediated oxidative cleavage to form its active metabolite (6-methoxy-2-naphthylacetic acid), 4-(but-2-en-2-yl)phenyl acetate relies on simple esterase hydrolysis. This makes the pharmacokinetic profile of the acetate analog highly predictable and less susceptible to drug-drug interactions involving CYP450 inhibitors [4].

Self-Validating Experimental Workflows

To objectively evaluate the biological activity of this compound and its analogs, the following self-validating protocols must be employed. As application scientists, we design these assays with internal controls to ensure causality and data integrity.

Protocol A: Hepatic Esterase Cleavage Kinetics

Purpose: To validate the prodrug conversion rate and confirm that the parent acetate is efficiently converted to the active phenol.

  • System Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: We use HLM rather than pure plasma because hepatic first-pass metabolism is the primary site of esterase-driven NSAID activation.

  • Control Implementation (Self-Validation):

    • Negative Control: Aliquot half of the HLM suspension and heat-inactivate at 95°C for 10 minutes. This definitively isolates enzymatic hydrolysis from spontaneous chemical degradation in the buffer.

    • Positive Control: Use Procaine (a known esterase substrate) to validate enzyme viability.

  • Incubation: Spike 1 µM of 4-(but-2-en-2-yl)phenyl acetate into both active and heat-inactivated HLM. Incubate at 37°C.

  • Quenching & Extraction: At time intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant, monitoring the disappearance of the parent mass ( m/z 190.24) and the appearance of the active phenol ( m/z 148.20).

Protocol B: In Vitro COX-1/COX-2 Selectivity Profiling

Purpose: To evaluate the direct pharmacological activity of the hydrolyzed analog (4-(but-2-en-2-yl)phenol) against the target enzymes.

  • Enzyme Preparation: Pre-incubate recombinant human COX-1 and COX-2 enzymes with the active analog in Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 1 mM EDTA for 15 minutes at 37°C.

    • Causality: Hematin is an essential cofactor for COX peroxidase activity; omitting it will result in false negatives.

  • Reference Benchmarking: Run parallel wells using Indomethacin (non-selective) and Celecoxib (COX-2 selective) to calculate the assay's Z'-factor and validate sensitivity.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate prostaglandin synthesis.

  • Readout via TR-FRET: Terminate the reaction after 2 minutes. Quantify Prostaglandin E2 (PGE2) production using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

    • Causality: A TR-FRET readout is specifically selected over standard colorimetric ELISA to eliminate compound auto-fluorescence and inner-filter effects, which are common artifacts when screening conjugated phenolic rings.

Conclusion

4-(but-2-en-2-yl)phenyl acetate (Fenabutene) utilizes a highly efficient ester-prodrug mechanism to deliver its active phenolic payload. Compared to ketone-based prodrugs like Nabumetone, its reliance on esterases rather than CYP450 oxidation offers a streamlined metabolic activation pathway. For drug development professionals evaluating this scaffold, utilizing the dual-assay approach (Esterase Kinetics followed by TR-FRET COX profiling) ensures that both the pharmacokinetic unmasking and the pharmacodynamic efficacy of the analogs are accurately quantified.

References

  • National Center for Biotechnology Information. "Fenabutene | C12H14O2 | CID 71841 - PubChem" PubChem Database. Available at:[Link]

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." WHO IRIS. Available at:[Link]

  • Simmons, D. L., Botting, R. M., & Hla, T. "Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition." Pharmacological Reviews, 2004, 56(3), 387-437. Available at:[Link]

  • United States Patent and Trademark Office. "Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration." US Patent 10463611B2.
Comparative

inter-laboratory validation of 4-(but-2-en-2-yl)phenyl acetate purity testing

An Inter-Laboratory Validation Guide for the Purity Testing of 4-(but-2-en-2-yl)phenyl acetate Introduction 4-(but-2-en-2-yl)phenyl acetate is an organic ester with potential applications in the pharmaceutical and fragra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Validation Guide for the Purity Testing of 4-(but-2-en-2-yl)phenyl acetate

Introduction

4-(but-2-en-2-yl)phenyl acetate is an organic ester with potential applications in the pharmaceutical and fragrance industries. As with any compound intended for these applications, rigorous purity assessment is paramount to ensure safety, efficacy, and quality. This guide provides a comprehensive comparison of analytical methodologies for the purity testing of 4-(but-2-en-2-yl)phenyl acetate and details a proposed inter-laboratory validation study to establish a robust and reliable analytical method.

The probable synthetic route to 4-(but-2-en-2-yl)phenyl acetate involves a two-step process: a Friedel-Crafts alkylation of phenol followed by acetylation. This synthesis pathway informs the potential impurity profile, which is critical for developing a specific and accurate analytical method.

Potential Impurities

Understanding the potential impurities is the foundation of a robust purity testing method. Based on the likely synthesis route, the following impurities are anticipated:

  • Positional Isomers: Ortho- and meta-isomers of the butenylphenol precursor, leading to 2-(but-2-en-2-yl)phenyl acetate and 3-(but-2-en-2-yl)phenyl acetate.

  • Rearranged Alkene Isomers: Carbocation rearrangements during the Friedel-Crafts reaction can lead to other butenyl isomers on the phenyl ring.

  • Poly-alkylated Species: Over-alkylation of the phenol starting material can result in di- or tri-substituted butenylphenols.

  • Unreacted Starting Materials: Residual phenol or 4-(but-2-en-2-yl)phenol.

  • Reagents and Byproducts: Acetic anhydride, acetic acid, and other reagents from the synthesis.

Comparative Analysis of Analytical Methods

The choice of analytical methodology is critical for the accurate and precise quantification of 4-(but-2-en-2-yl)phenyl acetate and the separation of its potential impurities. This section compares two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given the likely volatility of 4-(but-2-en-2-yl)phenyl acetate and its impurities, GC-MS is a suitable candidate for purity testing.

Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

Advantages:

  • High Resolution: Capillary GC columns offer excellent separation of closely related isomers.[1]

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds based on their unique fragmentation patterns.

  • Quantitative Accuracy: With appropriate calibration, GC-MS provides accurate quantification of the main component and impurities.[2]

Considerations:

  • Thermal Stability: The analyte and its impurities must be thermally stable to avoid degradation in the injector and column.

  • Derivatization: While unlikely for this compound, some related polar impurities might require derivatization to improve volatility and peak shape.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC.[3]

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

Advantages:

  • Versatility: A wide range of stationary and mobile phases can be used to optimize the separation of various compounds. Phenyl columns, for instance, can offer unique selectivity for aromatic compounds and their isomers through π-π interactions.[4][5]

  • Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if needed.

  • Robustness: Well-developed HPLC methods are known for their robustness and reproducibility.

Considerations:

  • Chromophore Requirement: UV detection is the most common detection method in HPLC and requires the analyte to have a chromophore. Phenyl acetates absorb UV light, making this a suitable detection method.

  • Resolution of Isomers: Achieving baseline separation of all positional and alkene isomers may require careful method development, including the choice of column, mobile phase composition, and temperature.

Inter-Laboratory Validation Plan

To ensure the chosen analytical method is robust, reliable, and transferable, an inter-laboratory validation study is essential. This plan is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Objective

To validate an analytical method (either GC-MS or HPLC) for the purity determination of 4-(but-2-en-2-yl)phenyl acetate, ensuring it is suitable for its intended purpose in a quality control environment.

Participating Laboratories

A minimum of three laboratories with experience in chromatographic analysis should participate in the study.

Validation Parameters

The following validation characteristics will be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Method Development & Optimization (Lead Lab) cluster_1 Phase 2: Protocol Transfer & Familiarization cluster_2 Phase 3: Inter-Laboratory Study cluster_3 Phase 4: Data Analysis & Reporting A Synthesize & Characterize 4-(but-2-en-2-yl)phenyl acetate & Impurities B Develop & Optimize GC-MS and HPLC Methods A->B C Preliminary Validation (Specificity, Linearity, LOD/LOQ) B->C D Develop Detailed Standard Operating Procedure (SOP) C->D E Distribute SOP, Samples, & Reference Standards to Participating Labs D->E F Familiarization & Training at Participating Labs E->F G Lab 1: Execute Validation Protocol F->G H Lab 2: Execute Validation Protocol F->H I Lab 3: Execute Validation Protocol F->I J Collect & Statistically Analyze Data from All Labs G->J H->J I->J K Assess Accuracy, Precision, Reproducibility, & Robustness J->K L Final Validation Report & Method Harmonization K->L

Caption: Workflow for the inter-laboratory validation study.

Experimental Protocols

Proposed GC-MS Method

Instrumentation: Gas chromatograph equipped with a mass selective detector.

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL (split mode, 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Proposed HPLC-UV Method

Instrumentation: HPLC system with a UV detector.

ParameterValue
Column Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Gradient 50% ACN to 95% ACN over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation and Analysis

Linearity

A minimum of five concentrations of 4-(but-2-en-2-yl)phenyl acetate reference standard will be prepared and analyzed. A calibration curve will be generated by plotting the peak area against concentration, and the correlation coefficient (r²), y-intercept, and slope will be determined.

Accuracy

Accuracy will be assessed by the recovery of spiked samples. A known amount of 4-(but-2-en-2-yl)phenyl acetate will be added to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery will be calculated.

Precision

Repeatability: Six replicate injections of a standard solution at 100% of the target concentration will be performed, and the relative standard deviation (RSD) of the peak areas will be calculated.

Intermediate Precision: The repeatability assay will be repeated on a different day by a different analyst using different equipment.

Reproducibility: The precision will be assessed by comparing the results from the different participating laboratories. The overall RSD will be calculated.

Robustness

The robustness of the method will be evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

ParameterVariation
GC-MS Oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min)
HPLC Column temperature (±2 °C), mobile phase composition (±2%), flow rate (±0.1 mL/min)
Validation Acceptance Criteria

The following table outlines the proposed acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%, Intermediate: ≤ 1.5%, Reproducibility: ≤ 2.0%
LOD/LOQ To be determined experimentally
Robustness System suitability parameters must be met

Conclusion

Both GC-MS and HPLC are powerful techniques for the purity testing of 4-(but-2-en-2-yl)phenyl acetate. The choice between them will depend on factors such as the volatility of all potential impurities and the required sensitivity. The detailed inter-laboratory validation plan outlined in this guide will ensure that the selected method is fit for its intended purpose, providing reliable and reproducible results for the quality control of this compound. The successful completion of this validation study will establish a benchmark for the purity analysis of 4-(but-2-en-2-yl)phenyl acetate, contributing to the overall quality and safety of products in which it is used.

References

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (Year). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan.
  • Tumanov, S., & Kamphorst, J. J. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism, 4(1), 17. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II. [Link]

  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Clark, J. (n.d.). friedel-crafts acylation of benzene. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(2-Acetoxyacetyl)phenyl acetate on Newcrom R1 HPLC column. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000481 Phenyl Acetate at BMRB. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Google Patents. (n.d.). CN106187715A - A kind of synthetic method of 4 butoxy phenol.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • MDPI. (2005, July 1). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

  • Asian Journal of Chemistry. (2010). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. [Link]

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  • Portico. (n.d.). Amberlyst-15 catalyzed acetylation of phenols and alcohols under solvent free conditions. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(But-2-en-2-yl)phenyl acetate

Core Principle: Hazard Identification and Precautionary Risk Assessment The safe disposal of any chemical begins with a thorough understanding of its potential hazards. Based on the structure of 4-(But-2-en-2-yl)phenyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Hazard Identification and Precautionary Risk Assessment

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. Based on the structure of 4-(But-2-en-2-yl)phenyl acetate—an aromatic acetate ester—we must anticipate several key risks that directly inform disposal protocols.

  • Combustibility: Phenyl acetate is classified as a combustible liquid[1]. The presence of the butenyl group may alter the flashpoint, but the risk of flammability remains a primary concern. Vapors can be heavier than air and form explosive mixtures with air upon heating[2]. Therefore, all handling and disposal procedures must eliminate potential ignition sources.

  • Toxicity: Analogous compounds like phenyl acetate are categorized as harmful if swallowed (Acute Toxicity, Category 4)[3][4][5]. Skin contact and inhalation may also be harmful[4]. The metabolic breakdown of acetate esters yields the parent alcohol and acetate ions, which can cause systemic effects at high doses[6].

  • Environmental Hazard: Organic esters can be toxic to aquatic life[5]. Improper disposal, such as pouring the chemical down the drain, can lead to significant environmental contamination[7][8][9]. Federal law strictly prohibits the drain disposal of flammable or hazardous chemical waste[10].

Given these anticipated hazards, 4-(But-2-en-2-yl)phenyl acetate must be managed as a regulated hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for use or disposal, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory. If a splash hazard exists, use a face shield in addition to goggles.

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart. Discard gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors[4][11].

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Never mix different waste streams unless explicitly instructed to do so by your institution's safety office[7].

Step 1: Select an Appropriate Waste Container

  • The container must be in good condition, free of leaks, and compatible with the chemical. The original product container is often the best choice[12].

  • If the original container is unavailable, use a clean, dry glass or polyethylene container with a secure, screw-top cap[10][13].

  • Ensure the container is not overfilled; leave at least 5-10% of the volume as empty headspace to allow for vapor expansion[14].

Step 2: Label the Waste Container Correctly

  • As soon as the first drop of waste enters the container, it must be labeled[12].

  • Use your institution's official hazardous waste tag.

  • Clearly write the full chemical name: "Waste 4-(But-2-en-2-yl)phenyl acetate." Avoid using abbreviations or chemical formulas[10].

  • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Indicate the relevant hazards (e.g., "Combustible," "Toxic").

  • Mark the date when waste was first added to the container (the "accumulation start date")[15].

Step 3: Segregate from Incompatibles

  • Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation[14][16].

  • Crucially, segregate this waste from incompatible materials. Based on its chemical class, it should be kept away from:

    • Strong Oxidizing Agents

    • Strong Reducing Agents

    • Strong Acids and Bases [1][5]

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks[12][13].

Step 4: Maintain Closed Containers

  • The waste container must be kept tightly closed at all times, except when you are actively adding waste[10][12][15][16]. This is a critical OSHA and EPA requirement to prevent the release of flammable or toxic vapors into the laboratory environment[17][18].

Disposal Workflow and Decision Logic

The following diagram illustrates the procedural flow for managing waste 4-(But-2-en-2-yl)phenyl acetate from generation to final disposal.

G Disposal Workflow for 4-(But-2-en-2-yl)phenyl acetate A Waste Generation (Process Complete) B Select Compatible, Leak-Proof Container A->B C Affix Hazardous Waste Label (Full Chemical Name & Hazards) B->C D Add Waste to Container (Leave >5% Headspace) C->D E Securely Close Container D->E F Place in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Segregate from Incompatibles (Oxidizers, Acids, Bases) F->G H Is Container Full or Accumulation Time Limit Reached? G->H I Continue to Collect Waste H->I No J Arrange for Pickup by EHS/EH&S H->J Yes I->D K EHS Transports for Final Disposal (Incineration or Fuel Blending) J->K

Sources

Handling

Personal protective equipment for handling 4-(But-2-EN-2-YL)phenyl acetate

Handling specialized organic compounds requires moving beyond generic laboratory safety protocols. As a Senior Application Scientist, I approach chemical handling by first analyzing the molecular structure to predict its...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic compounds requires moving beyond generic laboratory safety protocols. As a Senior Application Scientist, I approach chemical handling by first analyzing the molecular structure to predict its macroscopic behavior.

4-(But-2-en-2-yl)phenyl acetate (CAS: 5984-83-8), also recognized by its International Nonproprietary Name (INN) as fenabutene [1], is an ester of a substituted phenol with a molecular weight of 190.24 g/mol [2]. Because it features both a lipophilic alkenyl side chain and an acetate ester group, it presents specific permeation and reactivity hazards that dictate our operational logistics.

This guide provides a self-validating, structurally informed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound in research and drug development environments [3].

Physicochemical Hazard Profile & Causality

To select the correct PPE, we must understand why the compound is hazardous.

  • Dermal Permeation: The highly lipophilic nature of the butenyl and phenyl groups allows the molecule to readily partition into the lipid bilayer of the stratum corneum.

  • Enzymatic Hydrolysis: Once absorbed through the skin, the acetate group is susceptible to hydrolysis by non-specific tissue esterases. This cleavage releases acetic acid and the corresponding substituted phenol, leading to localized tissue irritation, cytotoxicity, or systemic absorption.

  • Aerosolization Risk: While its vapor pressure at room temperature is relatively low, mechanical agitation, sonication, or vacuum transfer during synthesis can generate fine, highly respirable aerosols.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are highly permeable to lipophilic organic esters and are strictly prohibited when handling this compound. We rely on a targeted PPE matrix designed to block non-polar organic permeation.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / MaterialMechanistic RationaleReplacement / Breakthrough Time
Hand Protection Nitrile (Min. 0.11 mm thickness) or Butyl RubberNitrile provides a strong barrier against lipophilic esters, preventing partitioning into the skin.Replace every 2 hours, or immediately upon known contact (Breakthrough < 15 mins for pure liquid).
Eye Protection ANSI Z87.1 Splash GogglesProtects ocular mucosa from aerosolized droplets or accidental solvent splashing during transfer.Reusable; decontaminate with 70% Isopropanol (IPA) after use.
Body Protection Flame-Retardant (FR) Lab Coat & ApronMitigates exposure if the ester is dissolved in highly flammable organic solvents (e.g., THF, DCM).Wash weekly; isolate immediately if contaminated.
Respiratory Chemical Fume Hood (80–120 fpm face velocity)Captures volatile organic compounds (VOCs) and aerosols generated during handling.N/A (Continuous facility maintenance required).

Operational Handling Protocol

Every step in this workflow is designed as a self-validating system , meaning you must physically confirm the success of the safety measure before proceeding to the next step.

Step 1: Environmental & Equipment Validation

  • Action: Conduct all transfers and reactions inside a certified chemical fume hood.

  • Self-Validation: Before opening the chemical container, tape a 2-inch piece of tissue paper to the bottom of the sash. The tissue must pull steadily inward, visually confirming negative pressure and active airflow.

Step 2: PPE Integrity Check

  • Action: Don double-nitrile gloves.

  • Self-Validation: Perform the "inflation test" on the outer glove prior to donning. Roll the cuff tightly to trap air and squeeze the fingers; if the glove deflates, discard it due to micro-tears.

Step 3: Material Transfer

  • Action: Use an anti-static, grounded spatula if handling the compound in a solid/crystalline state to prevent electrostatic dispersion. If in solution, use a positive-displacement pipette to prevent aerosolization caused by vapor pressure differentials.

  • Self-Validation: Observe the transfer tool. No residual powder should cling to the outside of the pipette tip or the upper shaft of the spatula.

Step 4: Immediate Decontamination

  • Action: Wipe down the balance, sash, and immediate work area with a lint-free wipe dampened with 70% Ethanol or Isopropanol.

  • Self-Validation: The surface must dry completely streak-free. Because 4-(but-2-en-2-yl)phenyl acetate is insoluble in water but highly soluble in alcohols, a streak-free finish indicates the successful solubilization and removal of the chemical residue.

Workflow Visualization

G Start 1. Preparation Verify Fume Hood & Don PPE Check Physical State? Start->Check Powder 2a. Solid/Powder Use Anti-Static Tools Check->Powder Solid Liquid 2b. Solution Standard Splash Protection Check->Liquid Liquid Spill Spill Detected? Powder->Spill Liquid->Spill SpillResp Initiate Spill Protocol Absorbent Pads & Solvent Spill->SpillResp Yes Cleanup 3. Decontamination Solvent Wipe (EtOH/IPA) Spill->Cleanup No SpillResp->Cleanup Disposal 4. Waste Segregation Organic Waste Routing Cleanup->Disposal

Figure 1: Safe handling and operational workflow for 4-(But-2-EN-2-YL)phenyl acetate.

Spill Response Plan

In the event of a localized spill inside the fume hood, execute the following protocol. Do not use strong bases (like NaOH) to clean the spill, as this will rapidly hydrolyze the ester, generating heat and potentially volatile phenolic byproducts.

  • Isolate: Lower the fume hood sash to 2 inches to maximize face velocity and contain aerosols.

  • Absorb: Overlay the spill with inert, non-reactive absorbent pads. Allow 2 minutes for complete capillary absorption.

  • Solubilize: Spray the affected area generously with Isopropanol (IPA). 4-(but-2-en-2-yl)phenyl acetate is highly lipophilic; water will simply bead over it, whereas IPA will break it down for easy wiping.

  • Extract: Wipe inward from the edges of the spill to the center to prevent expanding the contamination zone. Place all wipes in a sealed, biohazard-style bag designated for solid organic waste.

Waste Disposal Logistics

Improper disposal of substituted phenyl acetates can lead to environmental toxicity and regulatory fines. This compound must be strictly segregated from aqueous waste streams.

Table 2: Waste Segregation and Disposal Parameters

ParameterOperational Requirement
Waste Classification Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM).
Primary Container High-Density Polyethylene (HDPE) carboy. Do not use standard PET, as prolonged exposure to organic esters can degrade the plastic.
Labeling Must explicitly state: "Contains Organic Esters (Fenabutene) - Toxic to Aquatic Life."
Destruction Method High-temperature commercial incineration (EPA-approved facility). Do not pour down the sink under any circumstances.

References

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances." WHO.int. Available at: [Link]

  • NextSDS. "Fenabutene (CAS 5984-83-8) — Chemical Substance Information & Compliance." NextSDS.com. Available at:[Link]

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